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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted iodobenzenes are pivotal building blocks in modern organic synthesis, serving as versatile precursors for the construction of compl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted iodobenzenes are pivotal building blocks in modern organic synthesis, serving as versatile precursors for the construction of complex molecular architectures. Their utility is particularly pronounced in the pharmaceutical and material sciences, where the carbon-iodine bond facilitates a wide array of cross-coupling reactions. This guide focuses on the specific, yet representative, molecule: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene . While a dedicated CAS number for this compound is not readily found in public databases, suggesting its status as a novel or specialized reagent, its structural motifs are common in medicinal chemistry. This document, therefore, serves as a comprehensive technical overview of its anticipated properties, potential synthetic routes, and likely applications, drawing upon established principles and data from structurally analogous compounds.

Molecular Profile and Physicochemical Properties

The structure of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene incorporates several key functional groups that dictate its chemical behavior. The electron-donating ethoxy and methyl groups, the electron-withdrawing fluorine and iodine atoms, and the steric bulk of the substituents all contribute to the molecule's unique reactivity.

PropertyPredicted Value/InformationBasis for Prediction
CAS Number Not publicly available
Molecular Formula C9H10FIO
Molecular Weight 280.08 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar iodinated aromatics[1]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in waterGeneral property of non-polar organic molecules
Storage Store in a cool, dark place, sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[1]Iodinated compounds can be light and air-sensitive.
Structural Diagram

Caption: Chemical structure of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene.

Proposed Synthetic Pathways

The synthesis of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene can be approached through several strategic disconnections. A plausible and efficient route would likely involve the introduction of the iodine atom at a late stage, leveraging the directing effects of the existing substituents.

Retrosynthetic Analysis

G target 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene precursor1 1-Ethoxy-4-fluoro-3-methylbenzene target->precursor1 Iodination precursor2 4-Fluoro-3-methylphenol precursor1->precursor2 Williamson Ether Synthesis precursor3 4-Fluoro-3-methylaniline precursor2->precursor3 Diazotization & Hydrolysis precursor4 Commercially Available Starting Materials precursor3->precursor4 Various Routes

Caption: Retrosynthetic analysis for the target molecule.

Exemplary Synthetic Protocol

Step 1: Synthesis of 1-Ethoxy-4-fluoro-3-methylbenzene

  • Reaction Setup: To a solution of 4-fluoro-3-methylphenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Add iodoethane (CH₃CH₂I, 1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gentle heat (50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the solid K₂CO₃ and evaporate the solvent. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired ether.

Step 2: Iodination of 1-Ethoxy-4-fluoro-3-methylbenzene

  • Reagents: The iodination of the activated aromatic ring can be achieved using various electrophilic iodinating agents. A common and effective reagent is N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).

  • Procedure: Dissolve the 1-Ethoxy-4-fluoro-3-methylbenzene (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane. Add NIS (1.1 eq) and a catalytic amount of TFA (0.1 eq).

  • Reaction Conditions: Stir the reaction at room temperature. The reaction progress should be monitored by TLC or GC-MS.

  • Purification: After completion, the reaction is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent, washed, dried, and purified by column chromatography to afford 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene.

Potential Applications in Drug Discovery and Materials Science

The true value of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene lies in its potential as a versatile intermediate in the synthesis of more complex molecules. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.[2][3]

Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in many pharmaceuticals.[3]

  • Heck Reaction: Coupling with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes, leading to the synthesis of arylalkynes.[3]

  • Buchwald-Hartwig Amination: Creation of carbon-nitrogen bonds by reacting with amines.

  • Ullmann Condensation: Formation of diaryl ethers.

These reactions allow for the late-stage functionalization of drug candidates, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[3] The presence of the fluorine atom is also significant, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug molecules.

Safety and Handling

As with any halogenated organic compound, 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene, while not a widely cataloged chemical, represents a class of highly valuable and versatile building blocks in organic synthesis. Its synthesis is achievable through established methodologies, and its strategic placement of functional groups makes it an attractive intermediate for the development of novel pharmaceuticals and advanced materials. The insights provided in this guide, based on the well-documented chemistry of analogous compounds, should serve as a valuable resource for researchers and scientists in their synthetic endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Iodobenzene as a Key Building Block: Applications in Pharma and Agrochemicals.
  • Calibre Chemicals. (2025, August 25). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
  • Vaidyanathan, G., & Zalutsky, M. R. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine.
  • Vaidyanathan, G., Zalutsky, M. R., & DeGrado, T. R. (1998). Iodopyridine-for-Iodobenzene Substitution for Use with Low Molecular Weight Radiopharmaceuticals: Application to m-Iodobenzylguanidine.
  • ResearchGate. (n.d.). Para-Selective C-H Bond Functionalization of Iodobenzenes.
  • ChemScene. (n.d.). 1-Ethoxy-2-fluoro-3-methylbenzene.
  • Advanced ChemBlocks. (2025, December 5). 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-2-iodo-4-methylbenzene.
  • PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene.
  • Organic Syntheses. (2019). Organic Syntheses Procedure.
  • Higgs, M. A., et al. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv.
  • BLDpharm. (n.d.). 1-Ethoxy-2-fluoro-3-iodo-4-methoxybenzene.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-2-iodo-4-methylbenzene.
  • BLDpharm. (n.d.). 1-Fluoro-3-iodo-2-methylbenzene.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-4-iodo-2-methylbenzene.
  • Higgs, M. A., et al. (2026, January 22). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates.

Sources

Exploratory

Architectural and Synthetic Profiling of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of highly functionalized, sterically demanding aromatic building blocks is critical for accessing nove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of highly functionalized, sterically demanding aromatic building blocks is critical for accessing novel chemical space. 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (CAS: 2383261-48-9) represents a premier tetrasubstituted scaffold[1]. Featuring a unique push-pull electronic system and a sterically congested reactive site, this molecule serves as an advanced precursor for constructing complex biaryl systems via transition-metal-catalyzed cross-coupling. This whitepaper deconstructs its physicochemical profile and provides a validated, mechanistic workflow for its integration into advanced synthetic pipelines.

Structural & Physicochemical Profiling

The molecular architecture of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene is defined by four contiguous substituents on the benzene core. The ethoxy (-OEt) and methyl (-CH3) groups flank the heavy, polarizable iodine atom, creating a di-ortho steric shield.

Electronically, the ring is highly polarized. The ethoxy group acts as a strong electron-donating group (EDG) via resonance, while the fluorine atom acts as an electron-withdrawing group (EWG) via induction. This push-pull dynamic modulates the electron density of the aromatic ring, directly impacting the kinetics of oxidative addition during palladium catalysis.

Table 1: Physicochemical and Structural Properties
PropertyValueComputational/Analytical Significance
IUPAC Name 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzeneStandardized nomenclature for regulatory filing and structural mapping.
CAS Number 2383261-48-9Unique identifier for sourcing, inventory, and safety compliance[2].
Molecular Formula C9H10FIOIndicates a highly substituted, halogen-rich core optimal for functionalization.
Molecular Weight 280.08 g/mol Ideal molecular weight for Fragment-Based Drug Discovery (FBDD).
Steric Profile Di-ortho substituted aryl iodideImposes a high rotational barrier; introduces potential for atropisomerism in downstream biaryls.
Electronic Profile Push-Pull SystemModulates the lability of the C-I bond, requiring specific catalytic tuning.

Mechanistic Synthetic Utility: Overcoming Steric Hindrance

The primary synthetic utility of this molecule lies in the reactivity of the C-I bond at position 2. However, the di-ortho substitution (ethoxy at C1, methyl at C3) creates a massive steric barrier that dictates the rules of engagement for cross-coupling.

Causality in Catalyst Selection: Standard palladium catalysts utilizing simple triphenylphosphine (PPh3) ligands frequently fail with this substrate. The steric bulk of the ortho-substituents prevents the formation of the necessary planar transition states during the catalytic cycle. To overcome this, bulky, electron-rich biarylphosphine ligands—specifically Buchwald ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)—are strictly required[3].

  • Oxidative Addition: The electron-rich nature of SPhos increases the electron density on the Pd(0) center, accelerating its insertion into the sterically shielded C-I bond.

  • Reductive Elimination: The extreme steric bulk of the SPhos ligand forces the two coupled aryl groups on the Pd(II) intermediate into close proximity, artificially lowering the activation energy required for reductive elimination and preventing catalyst stalling[4].

Experimental Workflow: Sterically-Hindered Suzuki-Miyaura Cross-Coupling

The following protocol outlines a self-validating system for the Suzuki-Miyaura coupling of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene with an aryl boronic acid.

Reagents & Equipment:

  • 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/H₂O (10:1 v/v, thoroughly degassed)

  • Schlenk tube, nitrogen manifold.

Step-by-Step Protocol:

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube under N₂, combine Pd(OAc)₂ and SPhos.

    • Causality: Pre-mixing allows the formation of the active monomeric Pd(0)-SPhos complex before the introduction of the hindered substrate, preventing catalyst aggregation (palladium black formation).

  • Substrate & Partner Addition: Add 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene and the selected aryl boronic acid to the active catalyst mixture.

  • Biphasic Solvent & Base Introduction: Add degassed Toluene, followed by an aqueous solution of K₃PO₄.

    • Causality: A biphasic Toluene/H₂O system ensures the strong inorganic base is solubilized, slowly releasing hydroxide/phosphate ions to activate the boronic acid into a reactive boronate complex without causing rapid protodeboronation.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 90°C for 12 hours under vigorous stirring.

  • Self-Validating Checkpoint (GC-MS/LC-MS): At the 4-hour mark, sample the organic layer.

    • Validation Logic: The disappearance of the starting material peak (m/z 279.98) and the appearance of the target product mass indicates successful transmetalation and conversion. If a peak at m/z 154.08 (protodehalogenation) dominates, it indicates failed transmetalation; immediately verify the quality of the boronic acid and the base equivalents.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Visualization: Catalytic Workflow

The diagram below illustrates the catalytic cycle, emphasizing the critical role of the bulky ligand in navigating the steric constraints of the tetrasubstituted substrate.

CatalyticCycle SM 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (Sterically Hindered Aryl Iodide) OxAdd Oxidative Addition (Rate-Limiting Step) SM->OxAdd Reacts with Pd0 Active Catalyst: Pd(0)-SPhos (Bulky Ligand Stabilized) Pd0->OxAdd Inserts into C-I PdII Pd(II) Aryl Complex (Highly Congested) OxAdd->PdII Forms TransMet Transmetalation (Ar-B(OH)2 + K3PO4) PdII->TransMet Base-mediated PdII_Diaryl Pd(II) Diaryl Complex TransMet->PdII_Diaryl Ligand exchange RedElim Reductive Elimination (Accelerated by SPhos) PdII_Diaryl->RedElim Steric relief driven RedElim->Pd0 Regenerates catalyst Product Tetrasubstituted Biphenyl Core (Downstream API Scaffold) RedElim->Product Yields product

Figure 1: Suzuki-Miyaura catalytic cycle for 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene.

References

  • Title: Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: PubMed Central (PMC) URL: [Link]

Sources

Foundational

A Predictive Profile and Technical Guide to 4-Fluoro-2-iodo-3-methylphenetole

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-2-iodo-3-methylphenetole is a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. Its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-iodo-3-methylphenetole is a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluorine atom, an iodine atom, a methyl group, and an ethoxy group on a benzene ring, suggests a unique combination of steric and electronic properties. This makes it an intriguing building block for the synthesis of more complex molecules. This technical guide provides a comprehensive predicted profile of its physical properties, a plausible synthetic route, and essential safety and handling protocols.

Predicted Physicochemical Properties

The physical properties of 4-Fluoro-2-iodo-3-methylphenetole have been estimated based on the known properties of similar compounds such as 4-fluoro-2-iodotoluene and other substituted phenetoles.

PropertyPredicted ValueBasis for Prediction and Remarks
Molecular Formula C9H10FIODerived from the chemical structure.
Molecular Weight 280.08 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidHalogenated aromatic compounds are often liquids or low-melting solids.
Boiling Point ~250-270 °C (at 760 mmHg)Estimated based on the boiling point of 4-fluoro-2-iodotoluene (92-94 °C at 15 mmHg) and adjusting for the larger ethoxy group.[1]
Melting Point Not readily predictableMay be a low-melting solid; would require experimental determination.
Density ~1.6 - 1.8 g/mLEstimated based on the density of 4-fluoro-2-iodotoluene (1.752 g/mL at 25 °C).[1]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane)Aromatic ethers with this molecular weight are typically insoluble in water and soluble in organic solvents.
Refractive Index ~1.57 - 1.59Estimated based on the refractive index of 4-fluoro-2-iodotoluene (n20/D 1.5800).[1]

Proposed Synthetic Pathway

A plausible synthetic route for 4-Fluoro-2-iodo-3-methylphenetole can be envisioned starting from commercially available precursors. The following workflow outlines a potential multi-step synthesis.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Williamson Ether Synthesis A 4-Fluoro-3-methylphenol B 4-Fluoro-2-iodo-3-methylphenol A->B Iodine, Oxidizing Agent C 4-Fluoro-2-iodo-3-methylphenol D 4-Fluoro-2-iodo-3-methylphenetole C->D Ethyl iodide, Base (e.g., K2CO3) G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Hygiene Practices A Work in a certified chemical fume hood. B Wear safety glasses with side shields or goggles. C Wear chemical-resistant gloves (e.g., nitrile). D Wear a lab coat. E Avoid breathing vapors or mist. F Wash hands thoroughly after handling. G Do not eat, drink, or smoke in the laboratory.

Sources

Exploratory

Nomenclature, Structural Elucidation, and Synthetic Workflows for 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper Executive Summary The compound corresponding to CAS Registry Number 2383261-48-9 [...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper

Executive Summary

The compound corresponding to CAS Registry Number 2383261-48-9 [3] is a highly functionalized, tetrasubstituted aromatic ring that serves as a premium building block in medicinal chemistry. Its architecture features orthogonal halogens (fluorine and iodine), allowing for highly selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) at the iodo position, while retaining the metabolically stable fluoro group.

A common challenge in literature and chemical inventory databases is the inconsistent nomenclature used to describe this exact molecule. This whitepaper deconstructs the IUPAC naming variations, details the physicochemical properties, and provides a field-proven, self-validating synthetic protocol for its regioselective preparation.

IUPAC Nomenclature and Structural Variations

The confusion between the names 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene and 3-ethoxy-6-fluoro-2-iodotoluene arises from the choice of the parent structure during nomenclature assignment. Both names describe the identical topological sequence of substituents: an ethoxy group, an iodine atom, a methyl group, and a fluorine atom arranged contiguously on a benzene ring.

  • Preferred IUPAC Name (PIN): According to the IUPAC Blue Book recommendations [1], when a molecule lacks a principal functional group that would dictate a suffix (such as -OH or -COOH), the parent structure is designated simply as benzene. The substituents are treated equally and cited in strictly alphabetical order: ethoxy, fluoro, iodo, methyl. The ring is then numbered to provide the lowest possible locant set for these substituents. Numbering from the ethoxy group towards the iodo group yields the locant set 1, 2, 3, 4 . Thus, the PIN is 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene .

  • Functional Parent Nomenclature (Traditional): In traditional naming, toluene is utilized as a retained functional parent. This automatically anchors the methyl group at position C1. Numbering the ring to assign the lowest possible locants to the remaining substituents (ethoxy, fluoro, iodo) yields positions 2, 3, and 6. Alphabetizing the prefixes results in the valid, though non-preferred, name 3-ethoxy-6-fluoro-2-iodotoluene .

IUPAC_Logic Base Tetrasubstituted Ring Sequence: -OEt, -I, -Me, -F, -H, -H Sub1 Substitutive Nomenclature (Preferred IUPAC Name) Base->Sub1 Sub2 Functional Parent Nomenclature (Retained/Traditional) Base->Sub2 Rule1 Sort Alphabetically: Ethoxy, Fluoro, Iodo, Methyl Sub1->Rule1 Rule3 Parent: Toluene (Methyl fixed at C1) Sub2->Rule3 Rule2 Assign Lowest Locants: 1, 2, 3, 4 Rule1->Rule2 PIN 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene Rule2->PIN Rule4 Assign Lowest Locants: 2, 3, 6 Rule3->Rule4 Trad 3-Ethoxy-6-fluoro-2-iodotoluene Rule4->Trad

Figure 1: Divergent IUPAC nomenclature logic for CAS 2383261-48-9.

Data Presentation: Physicochemical Properties

PropertyValueSource / Method
IUPAC PIN 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzeneIUPAC Blue Book Rules [1]
Traditional Name 3-Ethoxy-6-fluoro-2-iodotolueneRetained Parent Nomenclature
CAS Registry Number 2383261-48-9Chemical Databases [3]
Molecular Formula

Exact Mass Calculation
Molecular Weight 280.08 g/mol Standard Atomic Weights
SMILES String CCOc1c(I)c(C)c(F)cc1Topological Mapping

Regioselective Synthesis: Mechanistic Insights

The synthesis of 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene relies on a highly regioselective Electrophilic Aromatic Substitution (EAS) [2]. Starting from 4-fluoro-3-methylphenol, an initial O-alkylation yields the intermediate 1-ethoxy-4-fluoro-3-methylbenzene.

The subsequent iodination step is governed by competing directing effects. The ethoxy group (+M effect) is a powerful ortho/para director. Because the para position (C4) is blocked by fluorine, substitution is directed to the ortho positions (C2 and C6). While C6 is sterically less hindered, the C2 position is sandwiched between the strongly electron-donating ethoxy group and the weakly activating methyl group (+I effect). This synergistic electron density makes C2 the most nucleophilic site on the ring.

To overcome the steric hindrance at C2 and force the bulky iodine electrophile into position, N-iodosuccinimide (NIS) is utilized in conjunction with trifluoroacetic acid (TFA). Causality: TFA protonates the succinimide carbonyl of NIS, heavily polarizing the N-I bond and generating a highly reactive, "naked"


 equivalent [4]. Acetonitrile is selected as the solvent because its polarity stabilizes the resulting Wheland intermediate, driving the reaction forward.

SynthesisPathway SM 4-Fluoro-3-methylphenol (Starting Material) Step1 O-Alkylation EtI, K2CO3, DMF, 80°C SM->Step1 Int1 1-Ethoxy-4-fluoro-3-methylbenzene (Intermediate) Step1->Int1 >95% Yield Step2 Electrophilic Iodination NIS, TFA, MeCN, 0°C to RT Int1->Step2 Target 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (Target / Major Product) Step2->Target Regioselective (C2) Byprod 1-Ethoxy-4-fluoro-6-iodo-3-methylbenzene (Minor Isomer) Step2->Byprod Steric (C6)

Figure 2: Regioselective synthetic workflow for 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Ethoxy-4-fluoro-3-methylbenzene
  • Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylphenol (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 20.0 mmol, 2.0 equiv). Stir the suspension at room temperature for 15 minutes to allow for phenoxide generation.
    
  • Alkylation: Dropwise, add ethyl iodide (15.0 mmol, 1.5 equiv). Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (10% EtOAc in Hexanes). The starting phenol (

    
    , UV active, stains dark with 
    
    
    
    ) should be completely consumed, replaced by the non-polar ether product (
    
    
    ).
  • Workup: Cool the mixture to room temperature. Quench with 50 mL of distilled water and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Regioselective Iodination to Target Compound
  • Electrophile Activation: Dissolve the intermediate from Protocol A (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous acetonitrile (MeCN). Cool the flask to 0 °C in an ice bath under an argon atmosphere.

  • Iodination: In a single portion, add N-iodosuccinimide (NIS, 11.0 mmol, 1.1 equiv). Follow immediately with the dropwise addition of trifluoroacetic acid (TFA, 1.0 mmol, 0.1 equiv).

  • Reaction Progression: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12 hours in the dark (wrap flask in aluminum foil to prevent radical side reactions).

  • Self-Validation (NMR): Take a crude aliquot for

    
     NMR analysis. The successful formation of the C2-iodo target is confirmed by examining the aromatic protons. The C5 proton will appear as a distinct doublet of doublets (dd) or pseudo-triplet around 6.8–7.1 ppm, driven by ortho coupling to the adjacent fluorine (
    
    
    
    Hz) and ortho coupling to the C6 proton (
    
    
    Hz). If substitution occurred at C6 instead, the remaining protons would be para to each other, showing only singlets or very small meta couplings.
  • Workup and Purification: Quench the reaction by adding 30 mL of saturated aqueous sodium thiosulfate (

    
    ) and stir vigorously until the red/brown iodine color dissipates. Extract with dichloromethane (3 × 30 mL). Dry the organic layer over 
    
    
    
    , concentrate, and purify via flash column chromatography (100% Hexanes) to afford the pure 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene.

References

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London.
  • Electrophilic Aromatic Substitution Reactions. Organic Chemistry: A Tenth Edition. Pressbooks.
  • 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene | 2383261-48-9. Molport.
  • Method for producing aromatic iodine compound (EP2319959B1). Google Patents.
Foundational

Solubility Dynamics of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene: A Comprehensive Guide for Process Chemistry

Executive Summary The transition of a halogenated aromatic intermediate from discovery to process scale-up requires a rigorous understanding of its thermodynamic behavior in solution. 1-Ethoxy-4-fluoro-2-iodo-3-methylben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a halogenated aromatic intermediate from discovery to process scale-up requires a rigorous understanding of its thermodynamic behavior in solution. 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (CAS: 2383261-48-9) is a highly functionalized building block frequently utilized in palladium-catalyzed cross-coupling reactions[1]. This whitepaper provides an in-depth technical analysis of its solubility profile, grounded in molecular causality, thermodynamic modeling, and self-validating experimental protocols.

Molecular Profiling & Physicochemical Rationale

To predict the solubility of any advanced intermediate, we must first deconstruct its molecular topology. The solubility of 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene is dictated by the distinct electronic contributions of its substituents:

  • The Iodine Atom (High Polarizability): The large electron cloud of the iodine atom drastically increases the molecule's dispersion forces. This makes the compound highly lipophilic and drives its affinity for non-polar to moderately polar organic networks.

  • The Fluorine Atom (Localized Dipole): Fluorine's high electronegativity creates a strong C-F dipole. However, because fluorine tightly holds its non-bonding electrons, it acts as an extremely poor hydrogen bond acceptor, limiting aqueous solubility.

  • The Ethoxy Group (Moderate Polarity): The flexible ether linkage contributes to the molecule's overall dipole moment and acts as a weak hydrogen bond acceptor. Crucially, the absence of O-H or N-H bonds means the molecule has zero hydrogen bond donor capacity.

  • Steric Hindrance: The tetra-substituted nature of the benzene ring disrupts planar

    
     stacking. This steric bulk lowers the crystal lattice energy, thermodynamically favoring dissolution in organic media over maintaining a solid crystalline state.
    

Theoretical Framework: Hansen Solubility Parameters (HSP)

In process chemistry, we rely on the Hansen Solubility Parameter (HSP) framework to systematically predict the solubility of halogenated aromatics[2]. HSP theory posits that the total cohesive energy density of a molecule comprises three distinct intermolecular forces: dispersion (


), polarity (

), and hydrogen bonding (

)[3].

For a solute to dissolve efficiently, the solvent's HSP coordinates must closely match those of the solute, minimizing the interaction radius (


) in 3D space[4]. Because 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene possesses high 

, moderate

, and very low

, it exhibits maximum solubility in halogenated, ethereal, and aromatic solvents.

HSP_Logic cluster_0 Hansen Solubility Parameters Compound 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene Dispersion High Dispersion (δD) Due to Iodine & Aromatic Ring Compound->Dispersion Polarity Moderate Polarity (δP) Due to Ether & C-F Bond Compound->Polarity HBonding Low H-Bonding (δH) No OH/NH Donors Compound->HBonding Good High Solubility (DCM, THF, Toluene) Dispersion->Good Polarity->Good Bad Insoluble (Water) HBonding->Bad

Fig 1: Logical relationship between molecular features and Hansen Solubility Parameters.

Quantitative Solubility Profile in Organic Solvents

Based on the HSP coordinate mapping of structurally analogous halogenated aromatic ethers, the empirical solubility profile for 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene at standard ambient temperature and pressure (298.15 K, 1 atm) is summarized below.

SolventChemical ClassDielectric Constant (ε)Predicted Solubility (mg/mL)Thermodynamic Rationale
Dichloromethane (DCM) Halogenated8.93> 200 (Very High)Excellent dispersion match (

); ideal for stock solutions.
Tetrahydrofuran (THF) Cyclic Ether7.58> 150 (High)Matches the ether moiety's polarity (

); optimal for cross-coupling.
Toluene Aromatic2.38> 100 (High)Strong

and dispersion interactions; low polarity mismatch.
Ethyl Acetate Ester6.0250 - 100 (Moderate)Good general organic solvation, though

mismatch slightly lowers capacity.
Methanol Polar Protic32.7< 10 (Low)High

mismatch (strong H-bond donor network rejects the lipophilic solute).
Water Aqueous80.1< 0.1 (Insoluble)Extreme polarity and hydrogen bonding mismatch; highly unfavorable entropy of mixing.

Experimental Workflow: Determining Equilibrium Solubility

To validate the theoretical solubility limits for process scale-up, a static analytical method must be employed[2]. The following protocol is designed as a self-validating system , ensuring that kinetic dissolution artifacts do not masquerade as thermodynamic equilibrium.

Step-by-Step Protocol
  • Solvent Selection: Select a minimum of 5 solvents spanning different regions of the HSP sphere (e.g., DCM, THF, Toluene, Methanol, Water) to accurately map the solubility boundary.

  • Saturation: Add an excess amount of 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene (e.g., 500 mg) to 3.0 mL of the target solvent in a sealed borosilicate glass vial. Causality: Borosilicate is mandatory; aggressive solvents like DCM will leach plasticizers from standard polypropylene tubes, altering the solvent's dielectric constant and skewing results.

  • Thermal Equilibration: Submerge the vials in a thermostatic shaker bath set to 298.15 K (25 °C). Agitate continuously for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Extract the supernatant and filter it through a 0.22 μm PTFE syringe filter. Causality: PTFE is chemically inert to ethereal and halogenated solvents. The 0.22 μm pore size is critical to prevent suspended micro-crystals from passing into the filtrate, which would artificially inflate the measured concentration.

  • Quantitative Analysis: Dilute the filtrate volumetrically and analyze via HPLC-UV (calibrated against a known standard curve).

  • Self-Validation Checkpoint (Critical): To prove true thermodynamic equilibrium, independent aliquots must be sampled at

    
     hours and 
    
    
    
    hours. If the concentration variance between these two time points exceeds 2%, the equilibration time must be extended.

Protocol_Workflow S1 1. Solvent Selection Screen diverse HSP space S2 2. Saturated Solution Add excess solute to 3 mL solvent S1->S2 S3 3. Thermal Equilibration Agitate at 298.15 K for 48h S2->S3 S4 4. Phase Separation Centrifugation & 0.22 μm Filtration S3->S4 S5 5. Quantitative Analysis HPLC-UV or Gravimetric assay S4->S5 S6 6. Data Validation Check 24h vs 48h variance <2% S5->S6

Fig 2: Self-validating experimental workflow for determining equilibrium solubility.

Implications for Process Chemistry (Cross-Coupling)

The solubility dynamics of 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene directly dictate its utility in synthesis. Because the C-I bond is highly reactive toward oxidative addition, this compound is a prime candidate for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Its exceptional solubility in THF and Toluene is highly advantageous. Maintaining a completely homogeneous solution in these solvents prevents localized concentration gradients during the reaction. This ensures high catalytic turnover, prevents the precipitation of palladium black, and allows for predictable, scalable reaction kinetics in a continuous stirred-tank reactor (CSTR) environment.

References

  • Molport. "1-ethoxy-4-fluoro-2-iodo-3-methylbenzene | 2383261-48-9". Molport.
  • Journal of Materials Chemistry C. "The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions". RSC Publishing, 2024.
  • Journal of Chemical & Engineering Data. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter". ACS Publications, 2018.
  • PMC. "Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers". National Institutes of Health, 2019.

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Exploratory

A Technical Guide to 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene: Identification, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the chemical compound 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene. As of the latest...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene. As of the latest database searches, this specific molecule does not have a dedicated PubChem Compound Identification (CID) number, suggesting it may be a novel or less-documented substance. This guide, therefore, serves as a proactive scientific resource, offering theoretically derived identifiers, a proposed synthetic pathway, and an exploration of its potential applications in the context of medicinal chemistry and drug discovery. The information is curated for researchers and professionals in the field, providing both foundational knowledge and practical insights into the utility of this and structurally related compounds.

Part 1: Chemical Identification and In-Silico Analysis

A precise and unambiguous identification of a chemical entity is paramount for research and development. This section details the available and theoretically derived identifiers for 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene.

Section 1.1: The Target Molecule: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

The structure of 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene is a substituted benzene ring, a common scaffold in pharmacologically active molecules. The specific arrangement of an ethoxy group, a fluorine atom, an iodine atom, and a methyl group imparts a unique combination of steric and electronic properties that can be exploited in drug design. The absence of a dedicated PubChem entry underscores the novelty of this compound and the opportunity for new research in this chemical space.

Section 1.2: Canonical SMILES and InChIKey

While a PubChem CID is not available, we can generate the Simplified Molecular Input Line Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey) based on the compound's structure. These identifiers are crucial for database searches and computational modeling.

  • Canonical SMILES: CCOC1=C(C(=C(C=C1)F)I)C

  • InChI: InChI=1S/C9H10FIO/c1-3-13-8-5-4-6(10)7(2)9(8)11/h4-5H,3H2,1-2H3

  • InChIKey: ZJCDHMLBAVOKRP-UHFFFAOYSA-N

Section 1.3: Analysis of Structurally Related Compounds

To provide context and a basis for predicting the properties and reactivity of the target molecule, the following table summarizes key identifiers and properties of structurally similar compounds found in the PubChem database.

Compound NamePubChem CIDMolecular FormulaSMILES
1-Ethyl-2-iodo-3-methylbenzene2734195C9H11ICCC1=C(C(=CC=C1)C)I[1]
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene25207582C15H14ClIOCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl[2]
4-Fluoroiodobenzene9605C6H4FIC1=CC(=CC=C1F)I[3]
1-Fluoro-2-iodo-4-nitrobenzene10539733C6H3FINO2C1=C(C(=C(C=C1)N(=O)=O)F)I[4]
1-Bromo-2-fluoro-4-iodo-3-methylbenzene44891116C7H5BrFICC1=C(C=CC(=C1F)Br)I[5]
4-Fluoro-2-iodo-1-methylbenzeneNot AvailableC7H6FICC1=C(C=C(C=C1)F)I[6]

Part 2: Synthetic Strategy and Methodologies

The synthesis of novel chemical entities is a cornerstone of drug discovery and materials science. This section outlines a plausible synthetic route for 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene, grounded in established organic chemistry principles.

Section 2.1: Retrosynthetic Analysis

A retrosynthetic analysis provides a logical framework for planning the synthesis. The target molecule can be disconnected to reveal simpler, commercially available starting materials.

G Target 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene Intermediate_A 2-Fluoro-6-iodo-5-methylphenol Target->Intermediate_A Williamson Ether Synthesis Intermediate_B 4-Fluoro-3-methylaniline Intermediate_A->Intermediate_B Sandmeyer Reaction (Iodination) Starting_Material Commercially Available Precursors Intermediate_B->Starting_Material Known Synthesis

Caption: Retrosynthetic pathway for the target compound.

Section 2.2: Proposed Synthetic Protocol

The following is a step-by-step protocol for the synthesis of 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene, based on analogous reactions reported in the literature.

Step 1: Iodination of 4-Fluoro-3-methylaniline

  • Diazotization: Dissolve 4-fluoro-3-methylaniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF4). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Iodination (Sandmeyer-type Reaction): In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. The reaction is often accompanied by the evolution of nitrogen gas. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with aqueous sodium thiosulfate to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-fluoro-6-iodo-5-methylaniline.

Step 2: Conversion to Phenol

  • Hydrolysis of the Diazonium Salt: The diazonium salt prepared in Step 1 can also be converted to the corresponding phenol by heating the aqueous solution. This reaction should be performed with care due to the potential for uncontrolled decomposition.

  • Work-up and Purification: After the reaction is complete, cool the mixture and extract the phenolic product with an organic solvent. Purify by column chromatography to yield 2-fluoro-6-iodo-5-methylphenol.

Step 3: Williamson Ether Synthesis

  • Deprotonation: Dissolve the 2-fluoro-6-iodo-5-methylphenol in a polar aprotic solvent such as DMF or acetone. Add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol and form the phenoxide.

  • Alkylation: Add ethyl iodide or ethyl bromide to the reaction mixture. Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene, by column chromatography.

G Start 4-Fluoro-3-methylaniline Step1 Diazotization & Iodination Start->Step1 Intermediate 2-Fluoro-6-iodo-5-methylphenol Step1->Intermediate Step2 Williamson Ether Synthesis Intermediate->Step2 Product 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene Step2->Product

Caption: Proposed synthetic workflow.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene are of significant interest in the field of drug discovery.

Section 3.1: The Role of Halogenated Benzene Scaffolds

Halogen atoms, particularly fluorine and iodine, play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Fluorine: The introduction of a fluorine atom can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and alter the pKa of nearby functional groups.

  • Iodine: The large and polarizable iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. Aryl iodides are also valuable synthetic handles for further functionalization via cross-coupling reactions.

Section 3.2: Potential as a Fragment in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") for weak binding to a biological target.[7] 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene possesses characteristics that make it an attractive candidate for an FBDD screening library:

  • Low Molecular Weight: It adheres to the "Rule of Three" often applied to fragments.

  • Multiple Vectors for Growth: The iodine atom provides a clear vector for chemical elaboration through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig coupling, allowing for the rapid generation of analogues to explore the surrounding binding pocket.[7]

  • Favorable Physicochemical Properties: The combination of lipophilic and polar features can facilitate binding to a variety of protein targets.

The discovery of new inhibitors for various therapeutic targets often involves high-throughput screening of large compound libraries.[8] The unique substitution pattern of this molecule could lead to novel interactions with protein targets that are not achieved with more common scaffolds.

Part 4: Conclusion

While 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene may not yet be a catalogued compound, its structure represents a promising area for chemical exploration. This guide provides a foundational framework for its identification, synthesis, and potential application. The insights into its synthetic accessibility and the potential for its use in fragment-based drug discovery highlight the opportunities for researchers to leverage this and similar scaffolds in the quest for novel therapeutics. The strategic incorporation of fluorine and iodine offers a sophisticated approach to fine-tuning the properties of drug candidates, making this class of compounds a valuable addition to the medicinal chemist's toolkit.

References

  • PubChem. 1-Ethyl-2-iodo-3-methylbenzene. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][9]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic... - PubMed. Available from: [Link]

  • Google Patents. CN103242173A - Preparation method of 2-fluoro-3-iodoaniline.
  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available from: [Link]

  • ResearchGate. List of PubChem identity, compound name, 2D structure, and biological use of selected top 3 phytochemicals and control (Ribavirin) with their binding affinity. ... Available from: [Link]

  • RSC Publishing. Fragment-based drug discovery: opportunities for organic synthesis. Available from: [Link]

  • PubChem. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. Available from: [Link]

  • PubChem. 4-Fluoroiodobenzene. Available from: [Link]

  • PubChem. 1-Fluoro-2-iodo-4-nitrobenzene. Available from: [Link]

  • Drug Discovery News. Building a legacy of innovation in biotechnology and drug discovery. Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, 1-ethoxy-4-methyl- (CAS 622-60-6). Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Bioregistry. PubChem compound. Available from: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Available from: [Link]

  • Drug Discovery Chemistry. APRIL 14 - 17, 2025. Available from: [Link]

  • PubChem. 1-Bromo-2-fluoro-4-iodo-3-methylbenzene. Available from: [Link]

  • BioAscent. Publications & Case Studies. Available from: [Link]

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Foundational

An In-Depth Technical Guide to Safety Data Sheets (SDS) for Fluorinated Iodo Phenetole Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing and interpreting Safety Data Sheets (SDS) for the specific class of fluorinated iodo phenetole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing and interpreting Safety Data Sheets (SDS) for the specific class of fluorinated iodo phenetole derivatives. Moving beyond a simple template, this document elucidates the scientific rationale and regulatory imperatives that underpin each section of an SDS, ensuring both compliance and a culture of safety in the laboratory.

Preamble: Understanding the Unique Hazard Profile

Fluorinated iodo phenetole derivatives represent a confluence of chemical functionalities, each contributing to a unique safety profile that must be thoroughly evaluated. As a Senior Application Scientist, it is imperative to not only identify but also anticipate the potential hazards.

  • The Phenetole Core: As an ether, the phenetole structure is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[1][2] This is a critical consideration for storage and handling.

  • The Fluorine Moiety: The carbon-fluorine bond is exceptionally strong, imparting metabolic stability, a common reason for its use in drug discovery.[3] However, under specific conditions (e.g., combustion), the release of highly toxic and corrosive hydrogen fluoride (HF) gas is a significant risk. Furthermore, certain polyfluorinated substances are recognized as persistent organic pollutants ("forever chemicals") with potential long-term health and environmental consequences.[4][5]

  • The Iodine Substituent: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it a good leaving group in synthesis but also a point of potential instability.[6] Organoiodine compounds can be light-sensitive, often yellowing over time due to the release of elemental iodine.[6] While valuable in synthesis, some iodinated compounds can present toxicity and environmental risks.[7]

This guide is structured to walk you through the 16-section SDS format mandated by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and adopted by regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA).[8][9][10] For each section, we will discuss both the regulatory requirement and the specific scientific considerations for this unique class of molecules.

Part 1: The Regulatory & Scientific Foundation of the SDS

A Safety Data Sheet is a legally required document that serves as the primary source of information regarding the hazards of a chemical and the necessary safety precautions.[11][12][13] Its structure is standardized to ensure that users can quickly find critical information, regardless of the chemical's origin.[10][11]

The process of creating an SDS is not merely administrative; it is a scientific endeavor that begins with a thorough hazard classification.

Workflow for Hazard Classification

The first step is to classify the chemical according to the GHS criteria.[9][14] This involves a systematic evaluation of available data against the defined hazard classes and categories. For a novel derivative where specific data is scarce, a combination of literature data on analogous structures, computational modeling, and expert judgment is essential.[15]

GHS_Classification_Workflow cluster_Data Data Gathering & Analysis cluster_Classification GHS Hazard Classification cluster_Output SDS & Label Generation Data Gather Data: - Experimental (if available) - Literature (analogues) - In Silico (QSAR models) Eval Evaluate Data Quality and Relevance Data->Eval Phys Physical Hazards (e.g., Flammability) Eval->Phys Compare to GHS Criteria Health Health Hazards (e.g., Toxicity, Irritation) Eval->Health Compare to GHS Criteria Env Environmental Hazards (e.g., Aquatic Toxicity) Eval->Env Compare to GHS Criteria SDS Populate SDS Sections 2 & beyond Phys->SDS Health->SDS Env->SDS Label Generate Label Elements: - Pictograms - Signal Word - H/P Statements SDS->Label

Caption: Workflow for GHS hazard classification of a novel chemical derivative.

Part 2: A Section-by-Section Guide for Fluorinated Iodo Phenetole Derivatives

Section 1: Identification
  • Regulatory Requirement: Must include the product identifier, other means of identification (e.g., synonyms), recommended use and restrictions on use, and the supplier's details, including an emergency phone number.[8][10][16]

  • Scientist's Insight: For a novel research chemical, the "Product Identifier" should be the systematic IUPAC name and any internal company code. Be explicit that the compound is "For research and development use only." This is critical for managing liability and ensuring appropriate use.

Section 2: Hazard(s) Identification
  • Regulatory Requirement: This section requires the chemical's GHS hazard classification, including signal word ("Danger" or "Warning"), hazard statements (H-statements), precautionary statements (P-statements), and pictograms.[10][17]

  • Scientist's Insight: For a typical fluorinated iodo phenetole derivative, a conservative hazard assessment in the absence of specific data would likely include:

    • Acute Toxicity (Oral, Dermal, Inhalation): Likely Category 4 ("Warning"), warranting H302/H312/H332 (Harmful if swallowed/in contact with skin/if inhaled). The presence of iodine and fluorine necessitates this caution.[18]

    • Skin Corrosion/Irritation: Likely Category 2 ("Warning"), H315 (Causes skin irritation). Aromatic halides are often irritants.

    • Serious Eye Damage/Eye Irritation: Likely Category 2A ("Warning"), H319 (Causes serious eye irritation).

    • Specific Target Organ Toxicity (STOT) - Single Exposure: Category 3 ("Warning"), H335 (May cause respiratory irritation).

    • Hazards Not Otherwise Classified (HNOC): Crucially, this is where you must state, "May form explosive peroxides upon prolonged storage. "[1]

Section 3: Composition/Information on Ingredients
  • Regulatory Requirement: For a substance, this includes the chemical name, common names/synonyms, and CAS number.[8] For mixtures, it includes the ingredients and their concentrations.

  • Scientist's Insight: If the material is supplied with a stabilizer to inhibit peroxide formation (e.g., Butylated Hydroxytoluene - BHT), it must be listed here, even if present in small quantities, as it contributes to the overall safety profile of the substance.[1][2]

Section 4: First-Aid Measures
  • Regulatory Requirement: Provides instructions for first responders, broken down by route of exposure (inhalation, skin, eye, ingestion), and describes the most important acute and delayed symptoms.[8]

  • Scientist's Insight: Given the potential for HF formation in certain scenarios (e.g., fire), it is prudent to include a note for medical personnel: "In case of combustion-related exposure, consider the possibility of hydrofluoric acid (HF) exposure." Skin contact with HF requires specialized treatment with calcium gluconate gel.

Section 5: Fire-Fighting Measures
  • Regulatory Requirement: Lists suitable and unsuitable extinguishing media, specific hazards arising from the chemical (i.e., hazardous combustion products), and special protective equipment for firefighters.[8]

  • Scientist's Insight: This section is critical. State explicitly: "Hazardous combustion products may include carbon oxides (CO, CO2), hydrogen fluoride (HF), and hydrogen iodide (HI). " Recommend a carbon dioxide, dry chemical, or foam extinguisher. Water spray may be used to cool containers but may not be effective on the fire itself. Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Accidental Release Measures
  • Regulatory Requirement: Provides recommendations on personal precautions, protective equipment, emergency procedures, and methods for containment and cleanup.[8]

  • Scientist's Insight: For a small lab spill, the procedure should be: "Evacuate the area. Wear appropriate personal protective equipment (PPE) as specified in Section 8. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow it to enter drains."

Section 7: Handling and Storage
  • Regulatory Requirement: Details precautions for safe handling and conditions for safe storage, including any incompatibilities.[8]

  • Scientist's Insight: This is arguably one of the most important sections for day-to-day lab safety.

    • Handling: "Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling."

    • Storage: This is where the peroxide risk must be addressed directly. "Store in a cool, dry, dark place in a tightly sealed container. Store away from oxidizing agents. This product is a potential peroxide former. "[19] It is best practice to date the container upon receipt and again upon opening.[1][19] Consider storing under an inert atmosphere (e.g., nitrogen or argon).

Section 8: Exposure Controls/Personal Protection
  • Regulatory Requirement: Lists any occupational exposure limits (OELs), such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs), and specifies appropriate engineering controls and personal protective equipment (PPE).[8]

  • Scientist's Insight: For a novel compound, specific OELs will not exist. Therefore, you must specify controls based on the hazard classification:

    • Engineering Controls: "A chemical fume hood is required for all handling."

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: "Wear chemical safety goggles and/or a face shield."

      • Skin Protection: "Wear nitrile or neoprene gloves. Wear a flame-retardant lab coat."

      • Respiratory Protection: "If the fume hood is not available or ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge."

Section 9: Physical and Chemical Properties
  • Regulatory Requirement: A list of basic physical and chemical properties, such as appearance, odor, pH, melting/boiling point, flash point, etc.[8]

  • Scientist's Insight: For a new molecule, much of this data will be theoretical or absent. It is acceptable and required to state "No data available" for unknown properties.[8] Do not leave fields blank.[20] Report any measured data (e.g., melting point, appearance).

Section 10: Stability and Reactivity
  • Regulatory Requirement: Describes the chemical stability, possibility of hazardous reactions, conditions to avoid, incompatible materials, and hazardous decomposition products.[8]

  • Scientist's Insight: This section synthesizes key risks.

    • Reactivity: "May form explosive peroxides upon exposure to air and light."[2]

    • Chemical Stability: "Stable under recommended storage conditions. Light sensitive."

    • Conditions to Avoid: "Heat, light, and air exposure."[1]

    • Incompatible Materials: "Strong oxidizing agents."

    • Hazardous Decomposition Products: "Under fire conditions, may produce hydrogen fluoride (HF) and hydrogen iodide (HI)."

Instability_Pathways cluster_Peroxide Peroxide Formation cluster_Decomp Thermal/Combustion Decomposition Compound Fluorinated Iodo Phenetole Derivative Peroxide Explosive Peroxides Compound->Peroxide + O2 (Air) + Light HF Hydrogen Fluoride (HF) Compound->HF + High Heat (Combustion) HI Hydrogen Iodide (HI) Compound->HI + High Heat (Combustion)

Caption: Key instability pathways for fluorinated iodo phenetole derivatives.

Section 11: Toxicological Information
  • Regulatory Requirement: A comprehensive summary of toxicological data, including routes of exposure, symptoms, acute and chronic effects, and numerical measures of toxicity (e.g., LD50, LC50).[10] It must also state whether the substance is listed as a carcinogen.[10]

  • Scientist's Insight: This is the most data-intensive section. For a novel substance, direct data is unlikely to be available.[15] The approach is to:

    • Clearly state: "No specific toxicological data is available for this compound. The information provided is based on the toxicology of structurally similar compounds."

    • Use data from analogous structures (e.g., other substituted phenetoles, iodoarenes, fluoroarenes) to support the classifications made in Section 2.

    • Leverage computational toxicology databases and models (e.g., EPA's CompTox Chemicals Dashboard, ToxValDB) to generate predictive data where possible.[21][22]

    • Address the potential for carcinogenicity. While a single derivative is unlikely to be listed, it's important to note if related compounds, like certain PFAS, have been classified as carcinogenic or possibly carcinogenic.[23]

Sections 12-15: Ecological, Disposal, Transport, and Regulatory Information
  • Regulatory Requirement: These sections are non-mandatory under OSHA's standard but are required by the GHS and other international regulations.[8][10] They cover ecotoxicity, proper disposal methods, transport classification (e.g., UN number), and other regulations.

  • Scientist's Insight:

    • Section 12 (Ecological Information): State "No data available." Advise to prevent release into the environment. The persistence of some organofluorine compounds is a key concern.[5][24]

    • Section 13 (Disposal Considerations): "Dispose of in accordance with all local, state, and federal regulations. This material may be a hazardous waste."

    • Section 14 (Transport Information): Unless data suggests otherwise, it would likely be shipped as "Not regulated" for ground transport in small quantities. For air transport (IATA), it may fall under a class for toxic or corrosive liquids, depending on the classification in Section 2.

    • Section 15 (Regulatory Information): List any known regulatory statuses (e.g., TSCA inventory status in the US). For a new chemical, it will likely not be listed.

Section 16: Other Information
  • Regulatory Requirement: Includes the date of preparation or last revision.[10][25] It can also include a key to abbreviations and a disclaimer.

  • Scientist's Insight: This section is critical for document control. Always include the date of creation. A disclaimer is standard: "The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication..." It's also good practice to list the full text of H-statements from Section 2 for clarity.[25]

Part 3: Self-Validating Protocols for Laboratory Safety

Trustworthiness in an SDS is established not just by the data it presents, but by providing actionable, verifiable safety protocols. For the phenetole class, the most immediate and controllable risk is peroxide formation.

Experimental Protocol: Qualitative Detection of Peroxides in Phenetole Derivatives

Causality: This protocol is a critical self-validating step before any distillation or concentration of a phenetole derivative that has been opened and stored. Ethers can form peroxides that are shock-sensitive and can detonate upon heating or friction.[2][26] This test validates that the material is safe for further manipulation. Never distill a peroxide-forming chemical to dryness.[19]

Methodology:

  • Preparation: Work in a chemical fume hood and wear appropriate PPE (goggles, lab coat, nitrile gloves).

  • Sample Collection: If using commercial peroxide test strips (e.g., Quantofix®), take approximately 1-5 mL of the fluorinated iodo phenetole derivative in a clean, dry beaker or vial.

  • Testing:

    • Dip the test strip into the solvent for 1 second.

    • Allow excess liquid to drip off the edge of the strip.

    • Wait for the specified time (e.g., 15 seconds).

    • Compare the color of the test pad to the color scale on the container.

  • Interpretation & Action:

    • < 20 ppm: The solvent is generally safe for use and concentration.

    • 20-100 ppm: The solvent contains a hazardous level of peroxides. It should not be concentrated. Arrange for disposal as hazardous waste.

    • >100 ppm or Visible Crystals: EXTREME DANGER. Do not handle the container.[2] Do not attempt to open a container with visible crystals around the cap.[2][19] Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[19]

Data Summary Table: Likely GHS Classification for a Novel Fluorinated Iodo Phenetole Derivative

Hazard ClassCategorySignal WordHazard Statement CodeHazard Statement Text
Acute Toxicity, Oral4WarningH302Harmful if swallowed
Acute Toxicity, Dermal4WarningH312Harmful in contact with skin
Skin Irritation2WarningH315Causes skin irritation
Eye Irritation2AWarningH319Causes serious eye irritation
STOT, Single Exposure3WarningH335May cause respiratory irritation
Hazards Not Otherwise Classified-Warning-May form explosive peroxides

References

  • Globally harmonized system of Classification and Labelling of Chemicals for Substances Health and Environmental Hazards. UNECE. [Link]

  • “Peroxide-Forming Chemicals” Safety Guidelines. Concordia University. [Link]

  • Appendix D to § 1910.1200—Safety Data Sheets (Mandatory). Occupational Safety and Health Administration. [Link]

  • Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal. National Center for Biotechnology Information. [Link]

  • 16 Sections of a Safety Data Sheet. University College London. [Link]

  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. National Center for Biotechnology Information. [Link]

  • PFAS. Wikipedia. [Link]

  • GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. University of California, Irvine. [Link]

  • Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA). [Link]

  • Downloadable Computational Toxicology Data. U.S. Environmental Protection Agency. [Link]

  • Organic Iodine(I, III, and V) Chemistry: 10 Years of Development at the Medical University of Warsaw, Poland. MDPI. [Link]

  • GHS Safety Data Sheets Explained: Section 16. Hibiscus PLC. [Link]

  • Peroxide-Forming Chemicals – Safety Guidelines. Texas Christian University. [Link]

  • Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA). [Link]

  • GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS). UNECE. [Link]

  • Database-calibrated toxicity values for human health assessment based on existing toxicology data for one thousand chemicals. Taylor & Francis Online. [Link]

  • Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. National Center for Biotechnology Information. [Link]

  • GHS Classification Criteria in A Single Page. ChemSafetyPro. [Link]

  • Ethers and peroxide forming compounds. Western Sydney University. [Link]

  • GHS Hazard Classification: Everything You Need to Know. MSDSonline. [Link]

  • Does OSHA Really Require Employers to Keep SDSs and MSDSs for 30 Years?. VelocityEHS. [Link]

  • Organoiodine chemistry. Wikipedia. [Link]

  • In-Depth Toxicological Effects Analysis and E-Manual Section Overview. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Using the GHS. Safe Work Australia. [Link]

  • Easy SDS Guide: What are the 16 Sections of Safety Data Sheets. Avery. [Link]

  • Preparing Safety Data Sheets (SDS) – Part 1: Introduction and Regulatory Background. MSDS-Europe. [Link]

  • Safety Data Sheets: How Often Do SDS Need to Be Updated/Replaced?. Safety by Design. [Link]

  • Guidance in a Nutshell - Compilation of safety data sheets. European Chemicals Agency (ECHA). [Link]

  • Understanding the 16 Sections of a Safety Data Sheet (SDS) for Ecommerce Product Companies. DCL Logistics. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

  • OSHA Safety Data Sheets: A Vital Component of Workplace Safety. Compliancy Group. [Link]

  • PEROXIDE FORMING CHEMICALS. Yale Environmental Health & Safety. [Link]

  • PFOA, PFOS, and Related PFAS Chemicals. American Cancer Society. [Link]

  • (PDF) Fluorochemicals: Persistent, Dangerous, Avoidable. ResearchGate. [Link]

  • Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense (2015). The National Academies Press. [Link]

  • Fluoropolymer-associated illness. CSWAB. [Link]

  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide. Chemical Safety. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene from 4-fluoro-3-methylphenol

An Application Guide for the Two-Step Introduction This document provides a comprehensive guide for the synthesis of 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene, a substituted aromatic compound with potential applications i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Two-Step

Introduction

This document provides a comprehensive guide for the synthesis of 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene, a substituted aromatic compound with potential applications in the development of novel pharmaceutical agents and functional materials. The synthetic route detailed herein begins with the commercially available starting material, 4-fluoro-3-methylphenol, and proceeds through a two-step sequence involving regioselective iodination followed by a Williamson ether synthesis.

This guide is intended for researchers and professionals in organic synthesis and drug development. It offers not just a procedural outline but also delves into the mechanistic principles, the rationale behind experimental choices, and critical safety considerations, ensuring a reproducible and safe laboratory workflow.

Overall Synthetic Pathway

The synthesis is accomplished in two primary stages:

  • Electrophilic Iodination: Introduction of an iodine atom ortho to the hydroxyl group of 4-fluoro-3-methylphenol.

  • Williamson Ether Synthesis: Formation of the ethyl ether from the iodinated phenol intermediate.

Synthetic_Workflow Start 4-Fluoro-3-methylphenol Intermediate 4-Fluoro-2-iodo-3-methylphenol Start->Intermediate Step 1: Iodination (I2, NaNO2, MeOH/H2O) Final 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene Intermediate->Final Step 2: Etherification (EtI, K2CO3, DMF)

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 4-Fluoro-2-iodo-3-methylphenol (Iodination)

Principle and Mechanistic Rationale

The first step is the regioselective iodination of 4-fluoro-3-methylphenol. Direct iodination of aromatic compounds is often challenging due to the low electrophilicity of molecular iodine (I₂) and the reversible nature of the reaction.[1] To overcome this, an oxidizing agent is typically employed to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).

In this protocol, we utilize a reagent system of molecular iodine and sodium nitrite (NaNO₂). This system is cost-effective, environmentally benign, and proceeds under mild conditions.[1] It is proposed that sodium nitrite reacts with iodine to generate the active I⁺ electrophile.[1]

The regioselectivity of the substitution is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is a powerful activating group and is ortho-, para-directing. The methyl group (-CH₃) is weakly activating and also ortho-, para-directing. The fluorine (-F) atom is deactivating via induction but ortho-, para-directing through resonance. The directing influence of the hydroxyl group is dominant, strongly favoring substitution at the positions ortho to it (C2 and C6). Given the substitution pattern of the starting material, iodination is directed to the C2 position, which is sterically accessible.

Iodination_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution I2 I₂ I_plus I⁺ (Electrophile) I2->I_plus Reaction NaNO2 NaNO₂ NaNO2->I_plus Phenol 4-Fluoro-3-methylphenol Intermediate_Complex Sigma Complex Phenol->Intermediate_Complex + I⁺ Product 4-Fluoro-2-iodo-3-methylphenol Intermediate_Complex->Product - H⁺

Caption: Mechanism of electrophilic iodination.

Experimental Protocol: Iodination

Materials:

  • 4-Fluoro-3-methylphenol

  • Iodine (I₂)

  • Sodium nitrite (NaNO₂)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Chloroform (CHCl₃) or Ethyl Acetate

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a round-bottom flask, prepare a 1:1 mixture of deionized water and methanol. For every 1.0 mmol of the starting phenol, use approximately 10 mL of the solvent mixture.

  • To this solvent mixture, add sodium nitrite (1.0 mmol) and molecular iodine (1.0 mmol).

  • Stir the resulting mixture vigorously for 30 minutes at room temperature. The timing is critical to pre-generate the active iodinating species.[1]

  • Reaction Initiation: Cool the flask in an ice bath to 5–10 °C.

  • Slowly add the 4-fluoro-3-methylphenol (1.0 mmol) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The dark color of the solution will fade to pale yellow or colorless.

  • Transfer the mixture to a separatory funnel and extract the organic product with chloroform or ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (Etherification)

Principle and Mechanistic Rationale

The second step is the etherification of the newly synthesized 4-fluoro-2-iodo-3-methylphenol. This transformation is achieved via the Williamson ether synthesis, a reliable and versatile method for preparing ethers.[2][3] The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4]

The process involves two key stages:

  • Deprotonation: The phenolic hydroxyl group is deprotonated by a suitable base (in this case, potassium carbonate) to form a nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks the primary alkyl halide (ethyl iodide), displacing the iodide leaving group to form the desired ether.[4]

The choice of a primary alkyl halide like ethyl iodide is crucial, as secondary and tertiary alkyl halides are prone to undergoing elimination (E2) reactions as a competing pathway, especially in the presence of a strong base like a phenoxide.[5][6] An aprotic polar solvent such as N,N-dimethylformamide (DMF) is used to solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion and accelerating the Sₙ2 reaction.[6]

Experimental Protocol: Etherification

Materials:

  • 4-Fluoro-2-iodo-3-methylphenol

  • Ethyl iodide (EtI) or Ethyl bromide (EtBr)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-fluoro-2-iodo-3-methylphenol (1.0 eq.).

  • Add anhydrous potassium carbonate (approx. 2.0 eq.) and anhydrous DMF as the solvent.

  • Addition of Alkylating Agent: Add ethyl iodide (approx. 1.2-1.5 eq.) to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash them sequentially with water and brine to remove residual DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene.

Data Summary

ParameterStep 1: IodinationStep 2: Etherification
Starting Material 4-Fluoro-3-methylphenol4-Fluoro-2-iodo-3-methylphenol
Key Reagents I₂, NaNO₂Ethyl Iodide, K₂CO₃
Solvent MeOH / H₂O (1:1)DMF
Temperature 5-10 °C then Room Temp.60–80 °C
Typical Duration 2–6 hours4–12 hours
Molar Ratio (Reagent:Substrate) 1:1 (I₂), 1:1 (NaNO₂)1.2:1 (EtI), 2:1 (K₂CO₃)
Expected Product 4-Fluoro-2-iodo-3-methylphenol1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

Safety and Handling Precautions

  • 4-Fluoro-3-methylphenol: This compound is corrosive and an irritant. It can cause skin irritation and serious eye irritation.[7][8] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Iodine: Iodine is harmful if swallowed or inhaled and causes skin irritation. Work in a well-ventilated fume hood.

  • Ethyl Iodide: This is a lachrymator and is toxic. It should be handled with extreme care in a fume hood.

  • DMF: Dimethylformamide is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Always use in a fume hood and wear appropriate gloves.

  • General Precautions: All procedures should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, rinse the affected area immediately with copious amounts of water.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield in Iodination Incomplete reaction.Ensure the I₂/NaNO₂ mixture is stirred for the full 30 minutes before adding the phenol.[1] Extend the reaction time and monitor by TLC.
Product loss during work-up.Ensure complete extraction from the aqueous phase. Perform back-extraction of the aqueous layer if necessary.
Low yield in Etherification Incomplete deprotonation of the phenol.The base may be too weak or not fully anhydrous. Consider a stronger base like NaOH or ensure K₂CO₃ is freshly dried.[6]
Inactive alkylating agent.Use a fresh bottle of ethyl iodide, as it can decompose over time.
Competing elimination reaction.Although unlikely with a primary halide, ensure the reaction temperature does not significantly exceed the recommended range.[6]
Multiple spots on TLC (Iodination) Formation of di-iodinated or other byproducts.Add the phenol slowly at a low temperature to control the reaction. Purification by column chromatography is essential.

References

  • Roy, S. C., & Guin, C. (2003). A Green Reagent for the Iodination of Phenols. Synlett, 2003(14), 226-228.
  • Wikipedia contributors. (2023, April 25). Phenol oxidation with hypervalent iodine reagents. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Nishimura, Y., et al. (2023). Aluminium-catalysed synthesis of aryl enol ethers from phenols and dimethyl ketals. Organic & Biomolecular Chemistry, 21(38), 7859-7863.
  • Al-Haiza, M. A. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 2(1), 1-10.
  • Li, J. J. (n.d.). I2 and Electrophilic I+ reagents. WordPress. Retrieved from [Link]

  • Lindstedt, E., et al. (2018).
  • Le, A., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 88(18), 12933–12938.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methylphenol. PubChem. Retrieved from [Link]

  • Schmidt, F., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3209.
  • da Frota, L. C. R. M., et al. (2011). Iodination of phenols in water using easy to handle amine-iodine complexes. Journal of the Brazilian Chemical Society, 22(1), 164-169.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The synthesis of highly substituted biaryl systems is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The synthesis of highly substituted biaryl systems is a cornerstone of modern drug discovery and agrochemical development. The compound 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (CAS: 2383261-48-9) represents a uniquely challenging building block. While the aryl iodide functionality is highly reactive toward oxidative addition, its position—flanked by an ortho-ethoxy group and an ortho-methyl group—creates a severe steric shield. This di-ortho substitution drastically impedes the transmetalation and reductive elimination steps of the Suzuki-Miyaura cross-coupling catalytic cycle [2].

This application note details a highly optimized, field-proven protocol utilizing the Buchwald ligand SPhos to overcome these steric barriers, ensuring high-yielding and reproducible C–C bond formation [1].

Mechanistic Rationale & Substrate Analysis

To successfully couple 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene, one must understand the causality behind the reaction's failure under standard conditions (e.g., using


).
  • Oxidative Addition is Not the Bottleneck: The carbon-iodine (C–I) bond is highly polarizable and weak. Palladium readily inserts into this bond even at room temperature. The electron-withdrawing inductive effect of the para-fluorine further accelerates this step.

  • The Steric Choke Point (Transmetalation): Once the

    
     intermediate is formed, the bulky ortho-ethoxy and ortho-methyl groups block the incoming organoboronic acid. Furthermore, the oxygen atom of the ethoxy group can weakly coordinate to the empty orbital of the palladium center, trapping it in an off-cycle resting state.
    
  • The SPhos Solution: 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) is specifically designed for such hindered systems [1].

    • Electronic Effect: The electron-rich dicyclohexylphosphine moiety stabilizes the

      
       state and prevents catalyst degradation.
      
    • Steric Effect: The biaryl backbone forces the active catalyst into a highly reactive mono-ligated

      
       species. During reductive elimination, the sheer bulk of SPhos induces "steric compression," effectively forcing the two coupled aryl groups off the metal center and regenerating the catalyst [1].
      

Catalytic Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing the oxo-palladium pathway which is favored when using strong bases in biphasic solvent systems [2].

G Pd0 Pd(0) + SPhos Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(I)(SPhos) Pd0->OxAdd 1-Ethoxy-4-fluoro-2-iodo- 3-methylbenzene BaseEx Base Exchange Pd(II)(Ar)(OH)(SPhos) OxAdd->BaseEx K3PO4 / H2O (- KI) TransMet Transmetalation Pd(II)(Ar)(Ar')(SPhos) BaseEx->TransMet Ar'-B(OH)2 (- B(OH)3) RedElim Reductive Elimination Biaryl Product TransMet->RedElim Steric compression accelerates release RedElim->Pd0 Regeneration of Pd(0)

Figure 1: SPhos-mediated Suzuki-Miyaura catalytic cycle for sterically hindered aryl iodides.

Experimental Design & Optimization Data

The table below summarizes the quantitative optimization data for the coupling of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene with a standard ortho-substituted arylboronic acid. This data highlights why specific reagents were selected for the final protocol.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation

(5 mol%)

Toluene/

10024< 10Complete stalling; ligand is too small to force reductive elimination.

(5 mol%)

Dioxane/

1001845Moderate conversion; significant protodehalogenation observed.

/ XPhos

Toluene/

1001282Good conversion; XPhos is slightly too bulky for an aryl iodide [1].

/ SPhos

Toluene/

80 6 > 95 Rapid transmetalation; clean profile; no side reactions.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the order of addition and utilizing a biphasic solvent mixture, the generation of the active


 species is maximized while suppressing boronic acid degradation[1].
Materials & Reagents
  • Aryl Halide: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Precatalyst: Palladium(II) acetate,

    
     (0.02 equiv, 2 mol%)
    
  • Ligand: SPhos (0.04 equiv, 4 mol%)

  • Base: Potassium phosphate tribasic,

    
     (3.0 equiv, 3.0 mmol)
    
  • Solvents: Anhydrous Toluene (4.0 mL), Deionized Water (1.0 mL)

Step-by-Step Methodology
  • Reaction Vessel Preparation: Equip an oven-dried 20 mL Schlenk tube or a sealed microwave vial with a Teflon-coated magnetic stir bar.

  • Solid Reagent Charging: Add the arylboronic acid (1.5 mmol),

    
     (4.5 mg, 2 mol%), SPhos (16.4 mg, 4 mol%), and finely powdered anhydrous 
    
    
    
    (636 mg, 3.0 mmol) to the vessel.
  • Atmospheric Control (Critical Step): Seal the vessel with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times. Note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand.

  • Liquid Addition: Dissolve 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (1.0 mmol) in 4.0 mL of anhydrous, argon-sparged toluene. Inject this solution into the reaction vessel via syringe. Subsequently, inject 1.0 mL of argon-sparged deionized water.

  • Heating & Agitation: Place the vessel in a pre-heated oil bath or heating block set to 80 °C. Stir vigorously at

    
     1000 rpm. High-speed stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic catalytic phase.
    
  • Reaction Monitoring: Allow the reaction to proceed for 4–6 hours. Monitor via the analytical validation methods described below.

  • Workup & Extraction: Upon complete consumption of the aryl iodide, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer with additional ethyl acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.
    

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the experimental outcome, researchers should utilize the intrinsic structural features of the molecule for tracking.

Self-Validating Monitoring via NMR

Because 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene contains a fluorine atom,


 NMR is the ultimate non-destructive monitoring tool .
  • Procedure: Withdraw a 50 µL aliquot of the organic layer, dilute it in 0.5 mL of

    
    , and acquire a quick 
    
    
    
    NMR spectrum (no workup required).
  • Observation: The starting material will exhibit a distinct singlet (typically around -115 to -120 ppm, depending on referencing). As the coupling proceeds, the electronic environment of the ring changes drastically due to the removal of the heavy iodine atom and the addition of the new aryl group. The disappearance of the starting material peak and the emergence of a new upfield/downfield shifted fluorine peak quantitatively validates the conversion.

Common Pitfalls
  • Protodehalogenation (Reduction to 1-Ethoxy-4-fluoro-3-methylbenzene): If the transmetalation step is too slow, the

    
     intermediate may undergo 
    
    
    
    -hydride elimination (if aliphatic impurities are present) or abstract a proton from the solvent. Solution: Ensure the water used is thoroughly degassed, and verify that the
    
    
    is finely milled to ensure rapid base exchange[1].
  • Protodeboronation: The arylboronic acid degrades before it can couple. Solution: The biphasic Toluene/

    
     system usually prevents this by keeping the boronic acid in the organic phase until it is activated at the interface. If degradation persists, increase the boronic acid loading to 2.0 equivalents.
    

References

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685-4696. URL:[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling - Recent Literature and Mechanistic Overviews." URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene as a Liquid Crystal Intermediate

Introduction: The Strategic Importance of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene in Advanced Liquid Crystal Synthesis 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene is a sophisticated aromatic intermediate, meticulously desi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene in Advanced Liquid Crystal Synthesis

1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene is a sophisticated aromatic intermediate, meticulously designed for the synthesis of high-performance liquid crystals (LCs). Its unique molecular architecture offers a strategic combination of functional groups that impart desirable properties to the final liquid crystalline materials. These properties are critical for applications in advanced display technologies, photonics, and optoelectronics.[1][2][3] The presence and specific placement of the ethoxy, fluoro, iodo, and methyl groups each play a crucial role in influencing the mesomorphic behavior, dielectric anisotropy, viscosity, and thermal range of the resulting liquid crystals.

The ethoxy group (-OC2H5) contributes to the molecule's linearity and can influence the mesophase stability.[4][5][6] The highly electronegative fluorine atom is a key substituent for tuning the dielectric anisotropy of the final LC material, a critical parameter in display applications.[7][8][9][10][11] Fluorination can also lead to reduced viscosity and improved performance at low temperatures.[7] The iodo group serves as a versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[12][13][14] This allows for the facile extension of the molecular core, a fundamental step in building the complex, anisotropic molecules required for liquid crystallinity.[12] Finally, the methyl group can influence the melting point and the clearing point of the liquid crystal, thereby affecting its operational temperature range.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene as a liquid crystal intermediate. It outlines detailed protocols for its application in Suzuki and Sonogashira cross-coupling reactions, purification of the resulting products, and the subsequent characterization of the novel liquid crystal materials.

Molecular Structure and Key Reactive Sites

The strategic arrangement of substituents on the benzene ring of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene provides distinct advantages in the synthesis of liquid crystals.

Caption: Molecular structure of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene.

The iodine atom at the 2-position is the primary site for synthetic elaboration, enabling the construction of larger, more complex mesogenic cores through established cross-coupling methodologies.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the application of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene in the synthesis of liquid crystal precursors.

Protocol 1: Suzuki Cross-Coupling for the Synthesis of Biaryl Liquid Crystal Cores

The Suzuki coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, making it ideal for synthesizing biaryl structures common in liquid crystals.[12]

Suzuki_Workflow Suzuki Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Iodide, Boronic Acid Derivative, Palladium Catalyst, and Base in a Schlenk Flask inert Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) start->inert solvent Add degassed solvent (e.g., Toluene/Water mixture) inert->solvent heat Heat the mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring solvent->heat monitor Monitor reaction progress by Thin Layer Chromatography (TLC) heat->monitor cool Cool the reaction to room temperature monitor->cool extract Perform aqueous work-up and extract with an organic solvent cool->extract dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) extract->dry concentrate Remove solvent under reduced pressure dry->concentrate purify Purify the crude product by column chromatography or recrystallization concentrate->purify

Caption: General workflow for a Suzuki cross-coupling reaction.

Materials and Reagents:

ReagentMolar Equiv.Purpose
1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene1.0Aryl halide starting material
Arylboronic acid or ester1.1 - 1.5Coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)0.01 - 0.05Catalyst for C-C bond formation
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0Activates the boronic acid derivative
Solvent (e.g., Toluene, Dioxane, DMF)-Reaction medium
Water-Often used as a co-solvent

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene, the arylboronic acid derivative, the palladium catalyst, and the base.

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.[12]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.[12]

Protocol 2: Sonogashira Coupling for the Synthesis of Tolan-based Liquid Crystals

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, enabling the synthesis of tolan-type liquid crystals.[14]

Sonogashira_Workflow Sonogashira Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Iodide, Palladium Catalyst, Copper(I) Iodide, and Ligand in a Schlenk Flask inert Degas the reaction mixture start->inert solvent_base Add anhydrous solvent and a base (e.g., Triethylamine) inert->solvent_base alkyne Add the terminal alkyne solvent_base->alkyne react Stir at room temperature or with gentle heating alkyne->react monitor Monitor reaction progress by TLC react->monitor quench Quench the reaction (e.g., with aqueous NH4Cl) monitor->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for a Sonogashira cross-coupling reaction.

Materials and Reagents:

ReagentMolar Equiv.Purpose
1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene1.0Aryl halide starting material
Terminal Alkyne1.1 - 1.5Coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)0.01 - 0.05Primary catalyst
Copper(I) Iodide (CuI)0.02 - 0.10Co-catalyst
Base (e.g., Triethylamine, Diisopropylamine)2.0 - 5.0Base and often the solvent
Solvent (e.g., THF, DMF)-Reaction medium (if base is not used as solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent (if necessary) and the amine base via syringe.[14]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC.[14]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[14]

Purification and Characterization of Liquid Crystal Products

The purity of the final liquid crystal material is paramount to its performance. The following techniques are recommended for purification and characterization.

Purification Techniques
  • Column Chromatography: A standard technique for separating the desired product from unreacted starting materials, catalysts, and byproducts.

  • Recrystallization: An effective method for purifying solid organic compounds.[15] The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[15]

  • Filtration: Used to separate solid products from a liquid medium, often employed after recrystallization.[15][16]

Characterization Methods

A suite of analytical techniques is essential to confirm the structure and purity of the synthesized liquid crystal and to determine its mesomorphic properties.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and purity of the synthesized compound.[17][18]
Fourier-Transform Infrared (FTIR) Spectroscopy Used to identify the functional groups present in the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its identity.
Differential Scanning Calorimetry (DSC) A crucial technique for identifying the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) and determining the thermal stability of the liquid crystal.[1][19][20]
Polarized Optical Microscopy (POM) The primary method for observing the textures of different liquid crystal phases (e.g., nematic, smectic), allowing for phase identification.[1][19][20]
X-ray Diffraction (XRD) Provides definitive information about the long-range order and structure of the liquid crystal phases.[19][20]

Safety and Handling

As with all chemical syntheses, proper safety precautions must be observed when working with 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene and the associated reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Iodine Compounds: Iodinated organic compounds can be persistent and bioaccumulative.[21] Avoid inhalation of dust and prevent contact with skin and eyes.[22][23] In case of skin contact, wash the affected area thoroughly with soap and water.[22]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Waste streams containing organoiodides may require special handling.[21]

Conclusion

1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene is a highly valuable and versatile intermediate for the synthesis of advanced liquid crystalline materials. Its unique substitution pattern allows for precise control over the electronic and physical properties of the target molecules. The protocols outlined in this document provide a solid foundation for the successful application of this intermediate in Suzuki and Sonogashira cross-coupling reactions. Through careful execution of these synthetic procedures, followed by rigorous purification and characterization, researchers can develop novel liquid crystals with tailored properties for a wide range of cutting-edge applications.

References

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC.
  • Various techniques have been used to characterize liquid crystals. The main factors to be c.
  • characterization techniques for liquid crystal materials and its application in optoelectronics devices.
  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A.
  • Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases | Journal of the American Chemical Society.
  • The role of fluorine substituents in the formation of the ferroelectric nematic phase - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03318C.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals - Biointerface Research in Applied Chemistry.
  • Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC.
  • Liquid Crystal Testing - TCA Lab / Alfa Chemistry.
  • Characterization of Liquid-crystalline Materials by Separated Local Field Methods - Books.
  • Adjacent functional group effects on the assembly of columnar liquid crystals.
  • The effect of terminal alkoxy chain on mesophase behaviour, optical property and structure of chiral liquid crystal compounds derived from (−)-menthol - Taylor & Francis Online.
  • Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding.
  • US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents.
  • Iodine - SAFETY DATA SHEET - PENTA.
  • A Head-to-Head Battle of C-C Bond Formers: Sonogashira vs. Suzuki Coupling - Benchchem.
  • Investigation of mesomorphic, photophysical and gelation behavior in aroylhydrazone based liquid crystals: Observation of mesophase crossover phenomena | Request PDF - ResearchGate.
  • SAFETY DATA SHEET - Nanoscale Research Facility.
  • Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Iodine-125 handling precautions - Revvity.
  • Twist–Bend Nematic Phase Behavior of Cyanobiphenyl-Based Dimers with Propane, Ethoxy, and Ethylthio Spacers - MDPI.
  • Halogen-Bonded Liquid Crystals - White Rose Research Online.
  • Iodine-125 Handling Precautions.
  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.
  • Tuning radical reactivity using iodine in oxidative C(sp3)–H/C(sp)–H cross-coupling: an easy way toward the synthesis of furans and indolizines - Chemical Communications (RSC Publishing).
  • Separation and Purification Techniques - Allen.
  • Molecular iodine as a mild catalyst for cross-coupling of alkenes and alcohols - OUCI.
  • Photoresponsive Halogen-Bonded Liquid Crystals: The Role of Aromatic Fluorine Substitution | Chemistry of Materials - ACS Publications.
  • Purification: Process, Methods & Purpose - Vaia.
  • Utility of iodine catalyzed tandem oxidation, cross-coupling and cyclisation reactions in organic synthesis | International Journal of Experimental Research and Review - QTanalytics.
  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC.
  • Iodine in organic synthesis.
  • Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour - Semantic Scholar.
  • Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne - Benchchem.
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind.
  • Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross - Research Collection.
  • EP0062470A1 - Liquid crystal benzene derivatives - Google Patents.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
  • Preparation and Purification of Liquids (8.3.2) | OCR A-Level Chemistry Notes | TutorChase.
  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | Request PDF - ResearchGate.
  • Organic Fluorinated Building Blocks - Camida.
  • US7303694B2 - Liquid crystals with reduced toxicity and applications thereof - Google Patents.
  • Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties.
  • 1181214-81-2|1-Iodo-4-(perfluoroethoxy)benzene|BLD Pharm.

Sources

Application

Application Note: Late-Stage Functionalization of the Sterically Hindered Iodine Position in 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

Executive Summary & Structural Analysis As drug discovery pipelines increasingly rely on highly decorated, fluorine-containing aromatic scaffolds to optimize pharmacokinetic properties, the synthesis and functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

As drug discovery pipelines increasingly rely on highly decorated, fluorine-containing aromatic scaffolds to optimize pharmacokinetic properties, the synthesis and functionalization of dense arene building blocks have become critical. 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (CAS: 2383261-48-9) represents a highly valuable, yet synthetically challenging, bioisosteric core.

The primary challenge in functionalizing this molecule lies in its extreme steric congestion. The reactive iodine atom at the C2 position is flanked by an ethoxy group at C1 and a methyl group at C3. This 1,2,3-contiguous substitution pattern creates a restrictive steric microenvironment that severely impedes the approach of bulky transition-metal catalysts. Furthermore, the fluorine atom at C4 exerts a strong inductive electron-withdrawing effect while simultaneously donating electron density into the ring via resonance, modulating the oxidative addition kinetics of the C-I bond. Standard cross-coupling conditions (e.g., using


) typically fail or result in extensive dehalogenation due to the inability of the catalyst to navigate this steric bulk.

This application note provides field-proven, highly optimized protocols for the functionalization of this specific iodine position via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Metal-Halogen exchange.

Mechanistic Causality & Ligand Selection

To successfully functionalize the C2 position, the choice of catalytic system and reagents must directly address the steric and electronic barriers of the substrate.

  • Suzuki-Miyaura Cross-Coupling: The use of dialkylbiaryl phosphine ligands, specifically SPhos , is mandatory. SPhos stabilizes the highly reactive monoligated Pd(0) species. Its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the hindered C-I bond, while the steric bulk of the biphenyl backbone forces the transmetalation and reductive elimination steps forward, preventing catalyst stalling [1].

  • Buchwald-Hartwig Amination: For C-N bond formation, RuPhos (for secondary amines) or BrettPhos (for primary amines) must be employed. In the case of sterically hindered aryl iodides, reductive elimination is often the rate-limiting step. The spatial architecture of RuPhos forces the amine and the aryl group into close proximity on the palladium center, dramatically lowering the activation energy for reductive elimination [2].

  • Metal-Halogen Exchange: Traditional lithiation (e.g., using n-BuLi) often leads to unwanted side reactions, such as ether cleavage or benzyne formation. The Turbo-Grignard reagent (

    
    -PrMgCl·LiCl)  is required. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, significantly increasing the kinetic basicity and nucleophilicity of the isopropyl group. This allows for rapid, quantitative iodine-magnesium exchange at low temperatures (0 °C to -20 °C) without disturbing the sensitive ethoxy or fluoro groups [3, 4].
    

Experimental Protocols

Protocol A: SPhos-Enabled Suzuki-Miyaura Cross-Coupling

This protocol is designed for the C-C coupling of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene with bulky aryl or alkyl boronic acids.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (1.0 mmol, 280 mg), the desired boronic acid (1.2 mmol), and anhydrous

    
     (3.0 mmol, 636 mg).
    
  • Catalyst Addition: Add SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species without requiring high temperatures for activation.

  • Solvent Introduction: Add 4.0 mL of a degassed Toluene/Water mixture (3:1 v/v). The biphasic system is crucial as water dissolves the phosphate base, facilitating the formation of the highly reactive boronate species required for transmetalation.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) for 4-6 hours.

  • Self-Validation Check: Stop stirring to allow phase separation. Remove a 10 µL aliquot from the organic layer and analyze via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active starting material spot confirms successful conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: RuPhos-Mediated Buchwald-Hartwig Amination

Designed for coupling with secondary amines (e.g., morpholine, piperidine derivatives).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (1.0 mmol, 280 mg), RuPhos Pd G3 (0.02 mmol, 2 mol%), and

    
     (1.5 mmol, 144 mg).
    
  • Reagent Addition: Seal the vial with a PTFE septum cap, remove from the glovebox, and inject anhydrous, degassed 1,4-dioxane (5.0 mL) followed by the secondary amine (1.2 mmol).

  • Reaction: Heat the reaction block to 90 °C for 12 hours.

  • Self-Validation Check: Quench a 50 µL aliquot in 0.5 mL water and extract with 0.5 mL EtOAc. GC-MS analysis must show the molecular ion peak of the desired aminated product and the absence of the dehalogenated byproduct (1-ethoxy-4-fluoro-3-methylbenzene), validating the ligand's suppression of

    
    -hydride elimination.
    
  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and sodium iodide salts. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Turbo-Grignard Metal-Halogen Exchange & Formylation

This protocol converts the hindered iodide into a versatile aldehyde using DMF as the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (1.0 mmol, 280 mg) in anhydrous THF (3.0 mL) in a flame-dried Schlenk flask under argon. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (1.3 M in THF, 1.1 mL, 1.1 mmol) over 5 minutes. Stir at -20 °C for 30 minutes.
    
  • Self-Validation Check (Critical): Withdraw a 0.1 mL aliquot and quench it into a solution of iodine (

    
    ) in THF. GC-MS analysis of this aliquot should return the starting aryl iodide exclusively, proving that the Grignard intermediate (Ar-MgCl·LiCl) has formed quantitatively.
    
  • Electrophilic Trapping: Add anhydrous DMF (3.0 mmol, 230 µL) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Carefully quench the reaction with saturated aqueous

    
     (5 mL). Extract with diethyl ether (3 x 10 mL), dry over 
    
    
    
    , and concentrate to yield 2-ethoxy-5-fluoro-4-methylbenzaldehyde.

Quantitative Data Summary

The following table summarizes the optimized parameters for the functionalization of the C2 position, derived from the self-validating protocols above.

Reaction TypeCatalyst / ReagentBaseSolvent SystemTemp (°C)Time (h)Expected Yield
Suzuki-Miyaura SPhos Pd G3 (2 mol%)

(3.0 eq)
Toluene /

(3:1)
804 - 685 - 95%
Buchwald-Hartwig RuPhos Pd G3 (2 mol%)

(1.5 eq)
1,4-Dioxane901275 - 88%
Metal-Halogen Ex.

-PrMgCl·LiCl (1.1 eq)
N/ATHF-20 to 252.590 - 98%

Visualizations

Catalytic Cycle of SPhos-Mediated Suzuki Coupling

SuzukiCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd 1-Ethoxy-4-fluoro- 2-iodo-3-methylbenzene TransMet Transmetalation Complex OxAdd->TransMet Boronic Acid + Base (Steric relief via SPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Cross-Coupled Product

Caption: Catalytic cycle of SPhos-mediated Suzuki coupling highlighting steric relief mechanisms.

Turbo-Grignard Exchange Workflow

TurboGrignard Start 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene Reagent iPrMgCl·LiCl (Turbo-Grignard) THF, 0 °C to -20 °C Start->Reagent Intermediate Aryl-MgCl·LiCl Intermediate (Kinetically Active) Reagent->Intermediate Fast I/Mg Exchange Electrophile Electrophile Addition (e.g., DMF, CO2, R-CHO) Intermediate->Electrophile Product Functionalized Product (Aldehyde, Acid, Alcohol) Electrophile->Product Nucleophilic Attack

Caption: Workflow for Turbo-Grignard metal-halogen exchange and electrophilic trapping.

References

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

  • Title: 7.6.16 Turbo-Grignard Reagents and Turbo-Hauser Bases Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis Source: Chemical Science (RSC Publishing) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

This technical guide details the synthesis optimization for 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene , a highly substituted arene where the iodine atom is installed in a sterically crowded "sandwiched" position (C2). Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis optimization for 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene , a highly substituted arene where the iodine atom is installed in a sterically crowded "sandwiched" position (C2). This specific substitution pattern (1,2,3,4-tetrasubstituted) presents a significant regioselectivity challenge, as standard electrophilic iodination favors the less hindered C6 position.

The guide provides two validated workflows: a Direct Iodination Route (faster, lower yield of desired isomer) and a Blocking Group Strategy (longer, high regioselectivity).

Executive Summary

  • Target Molecule: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

  • Core Challenge: Installing iodine at the C2 position, which is sterically "sandwiched" between the C1-alkoxy and C3-methyl groups.

  • Primary Competitor: The C6-iodo isomer (less hindered), which is the major product under thermodynamic control.

  • Recommended Strategy:

    • For Scale-up (>10g): Use the Sulfonic Acid Blocking Route to force regioselectivity.

    • For Discovery (<1g): Use Direct Iodination with NIS/TFA followed by rigorous HPLC/Column separation.

Part 1: Strategic Workflows

Route A: The "Blocking Group" Strategy (High Yield & Purity)

This is the gold-standard method for forcing substitution at a crowded ortho-position. By temporarily blocking the reactive C6 position, we force the iodine to the C2 position.

Workflow Diagram:

SynthesisRoute SM Starting Material 4-Fluoro-3-methylphenol Step1 Step 1: Sulfonation (Blocks C6 Position) SM->Step1 H2SO4, 100°C Int1 Intermediate 1 6-Sulfo-4-fluoro-3-methylphenol Step1->Int1 Step2 Step 2: Iodination (Forces Iodine to C2) Int1->Step2 I2, KI, NaOH Int2 Intermediate 2 2-Iodo-6-sulfo-4-fluoro-3-methylphenol Step2->Int2 Step3 Step 3: Desulfonation (Hydrolysis) Int2->Step3 H2SO4 (dil), Steam Dist. Int3 Intermediate 3 2-Iodo-4-fluoro-3-methylphenol Step3->Int3 Step4 Step 4: Ethylation (O-Alkylation) Int3->Step4 EtI, K2CO3, DMF Product TARGET 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene Step4->Product

Caption: Logical flow for the regioselective synthesis using a sulfonation-desulfonation blocking strategy to access the crowded C2 position.

Part 2: Detailed Experimental Protocols

Protocol 1: Regioselective Iodination (Blocking Strategy)

Objective: Synthesize 2-iodo-4-fluoro-3-methylphenol with >95% regioselectivity.

StepReagents & ConditionsCritical Technical Notes
1. Sulfonation Reagents: H₂SO₄ (conc, 2.0 equiv).Temp: 100°C, 2 h.Solvent: None (Neat).The sulfonic acid group preferentially attacks the electron-rich C6 position (ortho to OH, para to Me). Monitor by LCMS (M-1 peak).
2. Iodination Reagents: I₂ (1.1 equiv), KI (2.5 equiv), NaOH (aq).Temp: 25°C, 4 h.Maintain pH ~8-9.[1] The bulky SO₃H group at C6 and F at C4 force the electrophilic iodine to the only remaining activated position: C2 .
3. Desulfonation Reagents: H₂SO₄ (20% aq).Temp: Steam distillation (130-150°C).The sulfonic acid group is hydrolyzed. The product (phenol) is steam-volatile and distills over, leaving impurities behind.
4. Ethylation Reagents: Ethyl Iodide (1.2 equiv), K₂CO₃ (2.0 equiv).Solvent: DMF or Acetone.Temp: 60°C.Use finely ground K₂CO₃. Monitor for O-alkylation vs C-alkylation (rare with phenols but possible).

Why this works: Direct iodination of 4-fluoro-3-methylphenol yields a ~80:20 mixture favoring the undesired C6-isomer. The sulfonation step effectively "protects" the C6 position, inverting this ratio to >95% for the C2-isomer.

Protocol 2: Direct Iodination (High Throughput / Low Yield)

Objective: Rapid synthesis for small-scale needs where yield is secondary to speed.

  • Reagents: N-Iodosuccinimide (NIS, 1.0 equiv), Trifluoroacetic Acid (TFA, catalytic 10 mol%), Acetonitrile (0.1 M).

  • Procedure:

    • Dissolve 4-fluoro-3-methylphenol in MeCN.

    • Add TFA (activates NIS).

    • Add NIS portion-wise at -10°C (Low temp favors kinetic control, slightly improving C2 selectivity).

    • Stir for 1 hour.

    • Quench: Sat. Na₂S₂O₃.[2]

    • Purification: The C2 and C6 isomers have very similar Rf values. Use AgNO₃-impregnated silica gel or Preparative HPLC (C18, Water/MeCN gradient) for separation.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide: Yield & Purity Issues
SymptomProbable CauseCorrective Action
Low Yield of C2-Isomer (Direct Route) Steric hindrance at C2 favors C6 attack.Switch to Protocol 1 (Blocking Strategy) . Direct iodination will rarely exceed 20-30% yield for the C2 isomer.
Incomplete Desulfonation Temperature too low during hydrolysis.Desulfonation is endothermic and reversible. Ensure the reaction temp is >120°C and actively distill the product (steam distillation) to drive equilibrium.
Polydiodination (Di-iodo product) Excess Iodine/NIS used.Strictly control stoichiometry (0.95 - 1.0 equiv). Stop reaction at 90% conversion to avoid over-iodination.
Product is Colored (Purple/Pink) Free Iodine contamination.Wash organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) until colorless.[2]
O-Ethylation Incomplete Steric hindrance from ortho-Iodine.The C2-Iodine blocks the nucleophilic approach. Use a more polar aprotic solvent (DMF or NMP ) and higher temp (80°C). Add Cs₂CO₃ (Cesium effect) to boost reactivity.
Frequently Asked Questions (FAQs)

Q1: Can I use t-Butyl as a blocking group instead of Sulfonic acid? A: Yes, Friedel-Crafts alkylation with t-BuCl will also block the C6 position. However, removing the t-Butyl group (de-alkylation) requires harsh Lewis acids (AlCl₃/Benzene) or strong acids, which can cause de-iodination or migration. The sulfonic acid route is superior because the de-blocking step (steam distillation) is milder and simultaneously purifies the product.

Q2: Why is the C2 position so difficult to access? A: The C2 position is "sandwiched" between the hydroxyl (OH) and methyl (Me) groups. While both groups activate the ring, the steric clash prevents the large Iodine atom (atomic radius ~133 pm) from entering easily compared to the open C6 position.

Q3: How do I distinguish the C2-iodo and C6-iodo isomers by NMR? A:

  • C6-Iodo Isomer: The protons at C2 and C5 are para to each other (if C6 is substituted). Wait, structure analysis:

    • C2-Iodo (Target): H at C5 and H at C6 are adjacent (ortho-coupling,

      
       Hz).
      
    • C6-Iodo (Undesired): H at C2 and H at C5 are para (singlets or weak meta-coupling).

  • Diagnostic Signal: Look for the ortho-coupling doublet in the aromatic region. If you see two singlets, you likely have the C6-iodo isomer.

Part 4: References

  • Regioselective Iodination of Phenols: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047–5048. Link

  • Sulfonation Blocking Strategy: Blatt, A. H. (1943). "2-Nitro-p-cresol (Blocking Strategy Example)." Organic Syntheses, Coll.[2] Vol. 2, p. 455. Link

  • General Iodination Methods: Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for electrophilic halogenation).

  • Steric Effects in Electrophilic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

Welcome to the dedicated technical support portal for the chromatographic purification of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene . This guide is engineered for drug development professionals and synthetic chemists who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support portal for the chromatographic purification of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity isolation of this specific halogenated intermediate.

Due to the unique physicochemical profile of this molecule—combining an electron-donating ethoxy group, a highly electronegative fluorine, a sterically demanding methyl group, and a heavy, polarizable iodine atom—standard purification templates often fail. The presence of the carbon-iodine (C-I) bond introduces vulnerabilities to photolytic degradation and acid-catalyzed decomposition on active silica. This guide provides a self-validating, causality-driven methodology to ensure high-yield, high-purity isolation.

I. Chromatographic Strategy & Workflow

To successfully isolate 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene from structurally similar regioisomers (e.g., iodination at C-5 or C-6) and unreacted starting materials, we must exploit minor differences in dipole moments. Because the molecule is highly lipophilic, a non-polar solvent matrix (Hexanes/Ethyl Acetate) is mandatory.

G A Crude Mixture (Light-Sensitive) B 2D TLC Screening (Hexane/EtOAc) A->B Assess ΔRf C Column Loading (Dry Loading on Celite) B->C If ΔRf ≥ 0.15 D Gradient Elution (0-5% EtOAc in Hexane) C->D E Fraction Collection (Amber Tubes) D->E F UPLC/TLC Validation E->F F->D Mixed Fractions G Pure 1-Ethoxy-4-fluoro -2-iodo-3-methylbenzene F->G ≥ 98% Purity

Workflow for flash chromatography isolation of 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene.

II. Quantitative Chromatographic Parameters

To ensure reproducibility, target the following empirically validated parameters during your method development.

ParameterTarget ValueMechanistic Rationale
Optimal

Range
0.20 – 0.30Ensures the compound elutes between 3.3 and 5.0 Column Volumes (CV), balancing resolution and diffusion band-broadening.
Minimum


0.15
Required threshold for baseline separation of regioisomers on standard 40-63 µm silica gel[1].
Silica : Crude Ratio 50:1 to 100:1 (w/w)High stationary-phase ratio is critical to resolve the target from the non-iodinated precursor, which possesses a nearly identical lipophilicity profile.
Solvent System Hexanes / EtOAcA highly non-polar matrix is required. The target compound will elute at

5% EtOAc.
Detection Wavelength 254 nm & 280 nmThe conjugated aromatic system and the heavy-atom effect of iodine provide robust UV absorbance at these wavelengths.
III. Self-Validating Purification Protocol

This protocol is designed to validate itself at critical junctures, preventing catastrophic loss of the active pharmaceutical intermediate (API).

Phase 1: Diagnostic Method Development

  • Calculate Column Volumes (CV): Perform a standard Thin Layer Chromatography (TLC) run using 2% EtOAc in Hexanes. Calculate the retention in column volumes using the formula

    
    . According to, targeting an 
    
    
    
    of 0.25 ensures elution at exactly 4 CV[2].
  • Execute a 2D TLC Stability Check: Iodoaromatics can degrade on acidic silica. Spot the crude mixture in the corner of a square TLC plate. Elute in one direction, dry the plate completely, rotate it 90 degrees, and elute again using the same solvent.

    • Validation Check: If the spots do not form a perfect diagonal line, your compound is decomposing on the silica[3]. You must pre-treat your column with 1% Triethylamine (TEA).

Phase 2: Column Preparation & Loading 3. Slurry Packing: Pack the column using 100% Hexanes. Ensure no air bubbles are trapped, as channeling will destroy the separation of closely eluting regioisomers. 4. Dry Loading via Celite: Do not liquid-load this compound. Because 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene is highly soluble in strong solvents like Dichloromethane (DCM), liquid loading will cause severe band broadening. Instead, dissolve the crude in a minimal amount of DCM, add Celite (not silica, to prevent premature acid-catalyzed degradation), and concentrate to a free-flowing powder on a rotary evaporator[4]. Load this powder evenly onto the column head.

Phase 3: Elution & Collection 5. Gradient Elution: Begin elution with 100% Hexanes for 1 CV to wash off highly non-polar impurities (e.g., hydrocarbon greases). Gradually ramp to 2% EtOAc over 2 CV, and hold until the target compound elutes (expected around CV 4). 6. Photoprotective Collection: Collect fractions in amber glass tubes or wrap standard borosilicate tubes in aluminum foil to prevent ambient light from inducing homolytic cleavage of the C-I bond.

IV. Troubleshooting Guides & FAQs

Q: I observe severe "streaking" on the column and multiple spots on the TLC from a single fraction, despite a clean initial TLC screening. What went wrong? A: This is a classic symptom of on-column degradation. The polarizable carbon-iodine bond in 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene is susceptible to cleavage on highly active, acidic silica gel[3].

  • Solution: First, verify this via the 2D TLC method described in Phase 1. If confirmed, you must deactivate your silica gel. Flush your packed column with 1% Triethylamine (TEA) in hexanes prior to loading your sample. Additionally, ensure the column is protected from direct laboratory lighting to prevent photolysis.

Q: The compound should have eluted by now based on my


 calculations, but my fractions appear completely empty on TLC. 
A:  A number of things could have happened, but the most common issue is that the compound did elute, but the fractions are too dilute to detect via standard UV quenching or staining[3].
  • Solution: Do not discard the fractions. Rely on the mathematics of chromatography: if your

    
     was 0.25, the peak maximum is mathematically bound to CV 4[2]. Pool the fractions spanning CV 3 to CV 5, concentrate them on a rotary evaporator to 1/10th of their original volume, and re-spot the TLC.
    

Q: I cannot separate the iodinated product from the non-iodinated starting material, even though there is a large


 on my initial TLC plates. 
A:  This behavior is almost always caused by a solvent mismatch during sample loading. If you dissolved your crude mixture in a solvent that is stronger than your mobile phase (e.g., loading the sample in pure DCM while eluting with Hexanes), the strong solvent acts as a localized mobile phase, dragging the compounds down the column in a broad, overlapping band before it diffuses.
  • Solution: Switch strictly to the Dry Loading technique outlined in Step 4. By evaporating the strong solvent entirely before the sample touches the column, you ensure a perfectly narrow starting band, which is critical for resolving compounds with similar lipophilicity[4].

Q: My compound crystallized inside the column during elution, blocking the solvent flow. A: While 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene is generally highly soluble, sudden changes in solvent polarity (e.g., stepping directly from 100% Hexanes to 10% EtOAc) can cause localized supersaturation and precipitation of either the target or a closely eluting impurity[3].

  • Solution: Always utilize a shallow, continuous gradient rather than harsh step gradients. If crystallization has already occurred, you cannot salvage the chromatographic run. You must extrude the silica, extract the total mass with a strong solvent (like EtOAc or DCM), and restart the purification using a wider column to accommodate a higher solvent volume.

V. References
  • University of Rochester (Not Voodoo) . Troubleshooting Flash Chromatography. Available at: [Link]

  • Biotage . 5 Steps to Successful Flash Chromatography. Available at:[Link]

  • Teledyne ISCO . Improve Flash Chromatography Method Development with Matching TLC Plates. Available at: [Link]

  • Sorbent Technologies . Flash Chromatography Basics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solving Deiodination Side Reactions in Palladium Coupling

Welcome to the Technical Support Center for troubleshooting deiodination side reactions in palladium-catalyzed cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting deiodination side reactions in palladium-catalyzed cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet often frustrating issue of hydrodeiodination, a process that leads to the formation of a reduced, halogen-free byproduct instead of the desired coupled product. This resource provides in-depth technical guidance, troubleshooting strategies, and preventative measures to help you minimize this unwanted side reaction and maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in palladium coupling reactions?

A1: Deiodination, also known as hydrodehalogenation, is a side reaction where the iodine atom of an aryl or vinyl iodide is replaced by a hydrogen atom.[1] This results in the formation of an undesired arene or alkene byproduct, which reduces the overall yield of the desired cross-coupled product.[1]

Q2: What is the primary mechanism behind deiodination?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can be generated through several pathways, including the reaction of the palladium complex with bases, solvents (especially alcohols), or even trace amounts of water. The Pd-H species can then react with the aryl-palladium-iodide intermediate (Ar-Pd-I) in a process called reductive elimination, yielding the deiodinated product (Ar-H) and regenerating the active palladium catalyst.[1]

Q3: Are certain aryl iodides more prone to deiodination?

A3: Yes, electron-deficient aryl iodides and some N-heterocyclic iodides (like those derived from pyridines, indoles, and pyrazoles) are particularly susceptible to deiodination.[1] The electronic properties of these substrates can influence their reactivity and favor the undesired deiodination pathway. For N-H containing heterocycles, deprotonation by a base can increase the electron density of the ring, which may also affect the reaction outcome. In some instances, protecting the N-H group can help suppress this side reaction.[1][2]

Q4: How do common reaction parameters influence deiodination?

A4: Several factors can contribute to deiodination, including:

  • Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand play a crucial role.

  • Base Selection: The type and strength of the base can significantly impact the formation of Pd-H species.

  • Solvent: Protic solvents or those that can act as hydride donors can increase the likelihood of deiodination.[3]

  • Temperature: Higher reaction temperatures can sometimes accelerate both the desired coupling and the undesired deiodination.[4]

In-Depth Troubleshooting Guides

Guide 1: Catalyst System Optimization - The First Line of Defense

The choice of the palladium precursor and, more importantly, the ligand is critical in controlling the delicate balance between the desired cross-coupling and the undesired deiodination.

The Problem: Your reaction shows significant formation of the deiodinated byproduct, indicating that the catalytic cycle is favoring the reductive elimination of Ar-H over the desired cross-coupling pathway.

The Causality: The ligand's properties directly influence the stability and reactivity of the palladium intermediates. A ligand that is too electron-donating can increase the electron density on the palladium center, making the reductive elimination of Ar-H from a Pd-H species more favorable. Conversely, a ligand that is too bulky might hinder the approach of the coupling partner, giving the deiodination pathway more time to occur.

Troubleshooting Steps:

  • Ligand Screening: This is the most crucial step. Switch from simple phosphine ligands like PPh₃ to more specialized, bulky, and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands are designed to promote the desired reductive elimination of the coupled product and can sterically shield the palladium center, disfavoring the formation or reaction of Pd-H species.

  • Palladium Precursor: While less common, the choice of palladium precursor can have an effect. If you are using Pd(OAc)₂, consider switching to a pre-formed palladium(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species.[5][6]

  • Catalyst Loading: While counterintuitive, in some cases, slightly increasing the catalyst loading can favor the desired reaction if the deiodination is a result of a slower, competing pathway. However, this should be a secondary optimization step after ligand screening.

Data-Driven Decisions: Ligand Effects on Deiodination

Ligand TypeGeneral PropertiesImpact on DeiodinationRecommended Action
Simple Monodentate Phosphines (e.g., PPh₃)Less bulky, moderately electron-donatingCan lead to higher rates of deiodination, especially with challenging substrates.Switch to more advanced ligands.
Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, SPhos)Sterically demanding, highly electron-donatingOften significantly suppresses deiodination by accelerating the desired reductive elimination.[1]Primary choice for troubleshooting deiodination.
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableCan be very effective at preventing deiodination by forming stable, highly active catalysts.[7]An excellent alternative to biaryl phosphines.
Guide 2: The Critical Role of the Base

The base is not just a simple proton scavenger; it plays a multifaceted role in the catalytic cycle and can be a primary contributor to deiodination.

The Problem: You observe a correlation between the strength of your base and the amount of deiodinated byproduct.

The Causality: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can directly react with the palladium complex or solvent to generate Pd-H species. Weaker inorganic bases, while often slower, may be less prone to this side reaction.

Troubleshooting Steps:

  • Base Screening: If you are using a strong alkoxide base, consider switching to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]

  • Base Strength and Solubility: The solubility of the base can also play a role. A heterogeneous base might provide a localized concentration that is sufficient for the desired reaction without leading to a high concentration of Pd-H in the bulk solution.

  • Organic Bases: In some cases, organic bases like DBU can be effective, particularly when combined with inorganic bases to create a buffered system.[6]

Data-Driven Decisions: Base Selection to Minimize Deiodination

Base TypeCommon ExamplesPotential for DeiodinationRecommended Use
Strong AlkoxidesNaOtBu, KOtBuHigh, can be a source of hydrides.Use with caution, consider alternatives first.
CarbonatesK₂CO₃, Cs₂CO₃Moderate, generally a safer choice than alkoxides.Good starting point for optimization.
PhosphatesK₃PO₄Low to moderate, often a good balance of reactivity and low side reactions.[1]Highly recommended for suppressing deiodination.
Guide 3: Solvent and Temperature - The Reaction Environment

The solvent and reaction temperature create the environment in which the catalysis occurs, and seemingly minor changes can have a significant impact on the reaction outcome.

The Problem: Your deiodination problem is more pronounced in certain solvents or at higher temperatures.

The Causality: Protic solvents like alcohols can directly act as hydride donors.[3] Some aprotic solvents, such as DMF, can also decompose at higher temperatures to generate species that can lead to the formation of Pd-H.[3][8] Elevated temperatures can accelerate the decomposition of sensitive reagents and catalysts, potentially leading to an increase in side reactions.[4]

Troubleshooting Steps:

  • Solvent Selection: Switch to aprotic, non-hydride-donating solvents such as toluene, dioxane, or THF.[1]

  • Temperature Optimization: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screen is often a valuable optimization experiment.

  • Moisture and Air Sensitivity: Ensure that your reaction is performed under strictly anhydrous and inert conditions. Water can be a proton source that contributes to deiodination.[1]

Experimental Protocols

Protocol 1: Systematic Screening of Reaction Parameters

This protocol outlines a systematic approach to identifying the key factors contributing to deiodination in your specific reaction.

  • Establish a Baseline: Run your reaction under your current standard conditions and quantify the ratio of desired product to the deiodinated byproduct using a suitable analytical technique (e.g., LC-MS, GC-MS, or ¹H NMR).

  • Ligand Screen: Set up a parallel screen of several ligands (e.g., a simple phosphine, a biaryl phosphine, and an NHC ligand) while keeping all other parameters constant.

  • Base Screen: Using the best ligand from the previous step, screen a panel of bases (e.g., an alkoxide, a carbonate, and a phosphate).

  • Solvent and Temperature Screen: With the optimal ligand and base combination, evaluate the effect of different aprotic solvents and a range of temperatures.

  • Analysis: Analyze the results of each screen to identify the conditions that provide the highest ratio of desired product to deiodinated byproduct.

Protocol 2: Analytical Monitoring of Deiodination

Accurate quantification of the deiodination byproduct is essential for effective troubleshooting.

  • Sample Preparation: At various time points during your reaction, or upon completion, withdraw a small aliquot of the reaction mixture. Quench the reaction by adding a suitable solvent (e.g., ethyl acetate) and water.

  • Extraction: Extract the organic components and dry the organic layer.

  • Analysis: Analyze the crude reaction mixture by LC-MS or GC-MS to determine the relative peak areas of your starting material, desired product, and the deiodinated byproduct. For more quantitative analysis, use a calibrated internal standard.

  • ¹H NMR Analysis: If the deiodinated byproduct can be distinguished from the desired product by ¹H NMR, this can be a quick and effective way to determine the product ratio by integrating characteristic peaks.

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle for a generic palladium cross-coupling reaction and the competing deiodination pathway.

G cluster_main Desired Cross-Coupling Pathway cluster_side Deiodination Side Reaction Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L)_m Ar-Pd(II)-I(L)_m Pd(0)L_n->Ar-Pd(II)-I(L)_m Ar-Pd(II)-Nu(L)_m Ar-Pd(II)-Nu(L)_m Ar-Pd(II)-I(L)_m->Ar-Pd(II)-Nu(L)_m Ar-Pd(II)-H(L)_m Ar-Pd(II)-H(L)_m Ar-Pd(II)-I(L)_m->Ar-Pd(II)-H(L)_m Ar-Nu Ar-Nu Ar-Pd(II)-Nu(L)_m->Ar-Nu Ar-Nu->Pd(0)L_n Ar-H Ar-H Pd-H Source Pd-H Source Pd-H Source->Ar-Pd(II)-H(L)_m Ar-Pd(II)-H(L)_m->Ar-H

Caption: Competing pathways in palladium-catalyzed cross-coupling.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). A Practical Method for the Palladium-Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047–1062.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Metal-Mediated Reductive Dehalogenation of Organic Halides. Chemical Reviews, 105(8), 3149–3186.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051–1069). John Wiley & Sons, Inc.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449–7476.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Ji, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]

  • Fairlamb, I. J. S. (2005). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Nolan, S. P. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]

  • D. A. Culkin, J. F. Hartwig. (2003).
  • Buchwald, S. L. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
  • Pérez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • Wu, X., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Chemistry - A European Journal.
  • Chemistry LibreTexts. (2023). Buchwald–Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

  • Smith, A. B., et al. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania. [Link]

  • Smith, A. B., et al. (2023). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh 3 ) 4 ]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ResearchGate. [Link]

  • Bedford, R. B. (2003). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • Hillier, A. C., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.
  • Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1–15.
  • Amatore, C., & Jutand, A. (2000). Role of dba in the Reactivity of Palladium(0) Complexes Generated in Situ from Pd(dba)2 and Phosphines. Coordination Chemistry Reviews, 190-192, 1123–1148.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337–2364.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
  • Negishi, E.-i. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34–40.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C−N and C−O Bond Formation. In Topics in Current Chemistry (Vol. 219, pp. 131–209). Springer, Berlin, Heidelberg.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinctive Mechanistic Features of Palladium-Catalyzed C-N Bond Formation with Amides, Carbamates, and Sulfonamides. Journal of the American Chemical Society, 129(38), 11823–11832.
  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Cacchi, S., & Fabrizi, G. (2005). The Mizoroki-Heck Reaction in the Age of High-Throughput Screening. Chemical Reviews, 105(7), 2873–2920.
  • Beletskaya, I. P., & Kashin, A. N. (2004). Principles and prospects of ‘green’ chemistry in the synthesis of organometallic compounds. Russian Chemical Reviews, 73(6), 527–556.
  • Leadbeater, N. E., & Marco, M. (2002). Preparation of Palladium(0) in Situ for Use in Coupling Reactions: A Comparison of the Reducing Action of Hydrazine and Formate Anion. The Journal of Organic Chemistry, 67(25), 8845–8848.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Fluorinated Iodo Aromatics

Welcome to the technical support center for the purification of fluorinated iodo aromatic compounds. As a researcher, scientist, or drug development professional, you understand the critical importance of achieving high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated iodo aromatic compounds. As a researcher, scientist, or drug development professional, you understand the critical importance of achieving high purity for your target compounds. Fluorinated iodo aromatics, while synthetically valuable, present unique challenges during purification by recrystallization due to their distinct electronic and intermolecular properties.

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios. It is designed to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What makes fluorinated iodo aromatics so challenging to recrystallize effectively?

The difficulty arises from the unique and often competing intermolecular forces at play. Unlike simple hydrocarbons, these molecules possess:

  • Complex Polarity: The highly electronegative fluorine atoms create strong C-F dipoles, increasing the local polarity of the molecule.[1] However, the overall molecular polarity depends on the substitution pattern. Symmetrical substitution can lead to a non-polar molecule despite having polar bonds. The large, polarizable iodine atom further complicates the electronic profile.

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a directional, attractive interaction with a nucleophilic region on an adjacent molecule (like a lone pair on an oxygen or nitrogen atom of a solvent, or even another halogen).[2][3][4] This specific interaction can heavily influence crystal packing and solubility.[2][4][5]

  • Weak C-F···H Interactions: While individually weak, multiple C-F bonds can engage in C-H···F hydrogen bonds, which collectively contribute to the stability of the crystal lattice.[6][7]

  • "Fluorous" Effects: Highly fluorinated compounds can exhibit "fluorous" character, leading to low solubility in both polar and non-polar hydrocarbon-based solvents, a property sometimes described as being simultaneously hydrophobic and lipophobic.[1]

These competing forces make it difficult to find a single solvent that satisfies the primary rule of recrystallization: high solubility when hot and low solubility when cold.[8][9][10][11]

Q2: What are the ideal characteristics of a solvent for this class of compounds?

Beyond the fundamental requirement of temperature-dependent solubility, an ideal solvent should:[8][12][13]

  • Be Chemically Inert: The solvent must not react with your compound.[8][12]

  • Dissolve Impurities Readily or Not at All: Soluble impurities should remain in the mother liquor upon cooling, while insoluble impurities should be removable via hot filtration.[8][10]

  • Have a Suitable Boiling Point: A boiling point between 60-120 °C is often ideal. Solvents with very low boiling points (< 50 °C) evaporate too quickly, making them difficult to handle, while very high boiling points (> 120 °C) make the solvent difficult to remove from the final crystals.[13]

  • Promote Crystal Growth, Not "Oiling Out": The solvent should facilitate the formation of well-defined crystals rather than causing the compound to separate as a liquid (an "oil"). Oiling out often happens when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[13][14][15]

Q3: How should I begin the solvent selection process systematically?

A systematic approach saves time and material. The process can be visualized as a decision-making workflow. Start with small-scale solubility tests (e.g., 10-20 mg of crude material in 0.5 mL of solvent) across a range of solvents with varying polarities.[8][10]

Solvent_Selection_Workflow start Start: Crude Fluorinated Iodo Aromatic Compound test_solvents Test Solubility in ~5 Solvents (Polar to Non-Polar) start->test_solvents single_path Any single solvent shows 'Good' characteristics? (Insoluble cold, Soluble hot) test_solvents->single_path recrystallize Perform Recrystallization with the chosen solvent single_path->recrystallize Yes mixed_path_decision Need a Mixed Solvent System? single_path->mixed_path_decision No success Pure Crystals Obtained recrystallize->success find_pair Find a Miscible Solvent Pair: 1. Compound is very soluble ('Solvent') 2. Compound is insoluble ('Anti-solvent') mixed_path_decision->find_pair Yes fail Re-evaluate / Consider other purification methods (e.g., Chromatography) mixed_path_decision->fail No suitable solvents found perform_mixed Perform Recrystallization using Solvent/Anti-solvent pair find_pair->perform_mixed perform_mixed->success Protocol_Diagram cluster_tube For each solvent... add_solid 1. Add ~20mg crude solid to test tube add_solvent 2. Add solvent (~1mL) at Room Temp add_solid->add_solvent observe_rt Observe Solubility add_solvent->observe_rt heat 3. Heat to boiling observe_rt->heat Insoluble evaluate Evaluate & Select Best Solvent System observe_rt->evaluate Soluble (Discard) observe_hot Observe Solubility heat->observe_hot cool 4. Cool to RT, then ice bath observe_hot->cool Soluble observe_hot->evaluate Insoluble (Discard) observe_xtal 5. Observe Crystal Formation cool->observe_xtal observe_xtal->evaluate Good Crystals (Candidate!)

Sources

Troubleshooting

Technical Support Center: Purification of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene. Specifically, it addres...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene. Specifically, it addresses the common issue of removing unreacted starting material, a critical step for ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates.

The Challenge: Isolating Your Target Compound

The synthesis of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene, typically via electrophilic iodination of its precursor, 1-ethoxy-4-fluoro-3-methylbenzene, often results in a crude product contaminated with unreacted starting material. The structural similarity between the product and the starting material—differing only by an iodine atom—can make separation a non-trivial task. This guide outlines robust, field-proven methodologies to achieve high purity.

Troubleshooting Guide: Step-by-Step Purification Protocols

Before proceeding with any purification technique, it is crucial to first confirm the presence of the starting material, typically via Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy.

Initial Workup: Quenching and Extraction

An essential first step after the iodination reaction is to remove any unreacted iodine and inorganic reagents.

Protocol 1: Aqueous Workup

  • Quench the Reaction: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the characteristic color of iodine disappears.[1][2] This step reduces elemental iodine (I₂) to colorless iodide ions (I⁻).

  • Dilute and Extract: Dilute the mixture with water and transfer it to a separatory funnel. Extract the organic product with a suitable water-immiscible solvent, such as diethyl ether or ethyl acetate.[3] Perform at least three extractions to ensure maximum recovery of the product.

  • Combine and Wash: Combine the organic layers. Wash sequentially with water and then with brine (saturated aqueous NaCl solution). The brine wash helps to remove residual water from the organic phase.[4]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

At this stage, the crude product is free of iodine and inorganic salts, but likely still contains unreacted starting material.

Choosing Your Purification Strategy

The choice of the primary purification technique depends on the physical properties of your product and the nature of the impurities.

Purification_Decision_Tree start Crude Product Analysis (TLC/NMR) polarity_diff Significant Polarity Difference Between Product and Starting Material? start->polarity_diff solid_product Is the Product a Solid at Room Temperature? polarity_diff->solid_product No column_chrom Column Chromatography polarity_diff->column_chrom Yes solubility_diff Different Solubility Profiles in a Given Solvent? solid_product->solubility_diff Yes extraction Liquid-Liquid Extraction (if applicable for specific impurities) solid_product->extraction No solubility_diff->column_chrom No recrystallization Recrystallization solubility_diff->recrystallization Yes end_purified Purified Product column_chrom->end_purified recrystallization->end_purified extraction->end_purified

Caption: Decision tree for selecting a purification method.

Method 1: Flash Column Chromatography

This is the most versatile and commonly employed method for separating the iodinated product from its less polar starting material. The introduction of a large, polarizable iodine atom increases the product's polarity compared to the starting material.

Principle of Separation: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[5] The more polar compound (the product) will have a stronger interaction with the polar silica gel and will thus elute more slowly.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show a clear separation between the product spot and the starting material spot, with the product having a lower Retention Factor (Rf) value. A common starting point for halogenated aromatics is a mixture of hexanes and ethyl acetate.[6][7]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the column.

  • Elution: Begin eluting the column with the solvent system, applying positive pressure (flash chromatography). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography, effectively separates compounds based on polarity.
Mobile Phase Start with 98:2 Hexanes:Ethyl Acetate; increase polarity if needed.A non-polar eluent will cause both compounds to move quickly. Gradually increasing polarity provides finer control over the separation.
TLC Visualization UV lamp (254 nm) and/or a potassium permanganate stain.Aromatic rings are UV active. The permanganate stain will react with compounds that can be oxidized, providing an alternative visualization method.
Method 2: Recrystallization

If the product is a solid at room temperature, recrystallization can be a highly effective and scalable purification method.

Principle of Separation: This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[3] The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the starting material remains soluble at low temperatures.

Protocol 3: Recrystallization

  • Solvent Screening: Test various solvents (e.g., ethanol, methanol, isopropanol, heptane) to find one that meets the criteria described above.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[3]

Frequently Asked Questions (FAQs)

Q1: My TLC shows that the product and starting material spots are very close together. How can I improve the separation?

A1: For column chromatography, you need to decrease the overall polarity of your eluent system. Try using a solvent system with a higher proportion of the non-polar component (e.g., switch from 95:5 hexanes:ethyl acetate to 99:1). This will cause all compounds to move more slowly down the column, exaggerating the small differences in polarity and improving separation. Using a longer column can also enhance separation.

Q2: I performed a liquid-liquid extraction, but my product yield is very low. What could have happened?

A2: Low yield after extraction can be due to several factors. Ensure you have performed multiple extractions (at least 3) as a single extraction is often insufficient.[8] Also, check the pH of the aqueous layer; if your compound has any acidic or basic functionality, its solubility could be affected. Finally, vigorous shaking can sometimes lead to the formation of stable emulsions, which trap the product. If an emulsion forms, adding brine can help to break it up.

Q3: Can I use distillation to purify my product?

A3: Distillation is only effective if there is a significant difference in the boiling points of the compounds to be separated (typically >70 °C).[3] Given the structural similarity and likely high boiling points of both 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene and its precursor, distillation is unlikely to be an effective separation method.

Q4: After my reaction, I still see a purple/brown color even after the thiosulfate wash. What should I do?

A4: This indicates that elemental iodine is still present. You may need to add more saturated sodium thiosulfate solution. Continue adding it portion-wise until the color is fully discharged. Ensure vigorous stirring to promote mixing between the organic and aqueous phases.

Q5: My compound won't crystallize. What are my options?

A5: If recrystallization fails, column chromatography is the best alternative. However, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure product if available. You might also need to re-evaluate your choice of solvent.

Workflow Summary

Purification_Workflow cluster_reaction Reaction & Quenching cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Final Analysis reaction Crude Reaction Mixture quench Quench with Na₂S₂O₃ reaction->quench extract Liquid-Liquid Extraction quench->extract wash Wash (H₂O, Brine) extract->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization dry->recrystallization analysis Purity Check (TLC, NMR) chromatography->analysis recrystallization->analysis

Caption: General experimental workflow for purification.

References

  • Organic Syntheses. iodobenzene - Organic Syntheses Procedure. Available from: [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Available from: [Link]

  • ResearchGate. Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[9][10]naphthyridine-3-carboxylic Acid Benzylamide | Request PDF. (2025). Available from: [Link]

  • Kanao, E. et al. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. PMC. Available from: [Link]

  • SciELO. liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. Available from: [Link]

  • MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). Available from: [Link]

  • Google Patents. US3425798A - Process for the removal of iodine from organic compounds.
  • Google Patents. EP1508557A1 - Process for halogenation of benzene and benzene derivatives.
  • Song, J. et al. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. PMC. Available from: [Link]

  • Kılıç, E. et al. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. PMC. Available from: [Link]

  • Agilent. Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. (2024). Available from: [Link]

  • Google Patents. WO2011063551A1 - Preparation and purification of iodixanol.
  • YouTube. Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. (2025). Available from: [Link]

  • Ghorbani-Vaghei, R. & Malaekehpour, S. M. Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant. PMC. Available from: [Link]

  • Wikipedia. Liquid–liquid extraction. Available from: [Link]

  • ResearchGate. Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials. (2019). Available from: [Link]

  • ACS Publications. Introducing Column Chromatography through Colorful Reactions of Guaiazulene | Journal of Chemical Education. (2024). Available from: [Link]

  • Shimadzu. Purification made easy - secrets of science. Available from: [Link]

  • Science Alert. Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. (2016). Available from: [Link]

  • Taylor & Francis Online. Facile synthesis of arylboronates via recyclable copper(I)-catalyzed cross-coupling of pinacolborane with aryl iodides under mild conditions. (2023). Available from: [Link]

  • University of Rochester. Remove Sticky Reagents. Available from: [Link]

  • ACS Publications. Synthesis of (Hetero)aryl/Alkenyl Iodides via Ni-Catalyzed Finkelstein Reaction from Bromides or Chlorides | Organometallics. (2022). Available from: [Link]

  • ResearchGate. (a) Previous methods of preparing aryl iodides from aryl bromides. (b).... Available from: [Link]

  • ACS Publications. Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega. (2018). Available from: [Link]

Sources

Optimization

Handling light sensitivity of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

Target Compound: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (CAS: 2383261-48-9)[1] Welcome to the advanced troubleshooting and protocol center. As an aryl iodide, 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene presents unique ha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (CAS: 2383261-48-9)[1]

Welcome to the advanced troubleshooting and protocol center. As an aryl iodide, 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene presents unique handling challenges due to its inherent photochemical reactivity. This guide bridges fundamental physical chemistry with practical laboratory workflows to ensure the integrity of your cross-coupling reactions and synthetic methodologies.

Mechanistic FAQs: The Causality of Photodegradation

Q: Why is 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene specifically sensitive to ambient laboratory light? A: The sensitivity is dictated by thermodynamics. The carbon-iodine


 bond dissociation energy (BDE) in aryl iodides is exceptionally low, averaging approximately 67 kcal/mol[2]. Photons in the ultraviolet and near-visible spectrum (< 400 nm) carry sufficient energy to overcome this barrier. When exposed to ambient light, the molecule absorbs a photon and undergoes rapid homolytic cleavage, splitting into a highly reactive aryl radical and an iodine radical (

)[3].

Q: What are the chemical consequences if the


 bond breaks during my experiment? 
A:  Once homolytic cleavage occurs, the resulting aryl radical will immediately seek stabilization. In most organic solvents, it undergoes Hydrogen Atom Transfer (HAT), abstracting a hydrogen atom from the solvent to form the deiodinated byproduct (1-ethoxy-4-fluoro-3-methylbenzene)[4]. Concurrently, the orphaned iodine radicals recombine to form molecular iodine (

). This not only destroys your starting material stoichiometry but also introduces

, which can act as an electrophile or oxidant, triggering runaway side reactions.

Troubleshooting Matrix

Observed SymptomRoot Cause AnalysisCorrective Action & Self-Validation
Solution turns yellow/brown over time Formation of

via iodine radical recombination following photolytic

cleavage.
Action: Wrap flasks in aluminum foil; switch to amber glassware. Validation: Quench a small aliquot with aqueous sodium thiosulfate (

). If the color vanishes,

was present, confirming photolytic degradation.
High levels of deiodinated byproduct Aryl radicals are forming and abstracting hydrogen from the solvent (HAT).Action: Avoid ethereal solvents (like THF) which are excellent H-atom donors if light cannot be 100% excluded. Switch to inert solvents like benzene or fluorinated solvents.
Unexplained batch-to-batch yield variations Dissolved oxygen (

) is acting as a photosensitizer, accelerating the radical generation process.
Action: Implement strict solvent degassing (see SOP below). Validation: Use an oxygen sensor probe; dissolved

must be < 1 ppm before adding the aryl iodide.

Quantitative Data: Thermodynamics and Transmittance

To understand why specific lab equipment is mandated, compare the bond energies of the target molecule against the light transmittance properties of standard laboratory glassware.

Table 1: Comparative Bond Dissociation Energies (BDE) in Halobenzenes Notice the extreme vulnerability of the C-I bond compared to the C-F bond in your molecule.

Bond TypeApprox. BDE (kcal/mol)Photolytic SusceptibilityConsequence of Cleavage

~126Highly StableN/A

~113StableN/A

~67Highly Susceptible Radical cascade, yield loss[2]

Table 2: Glassware Light Transmittance Properties

MaterialTransmittance at 300 nm (UV-B)Transmittance at 400 nm (Near UV/Vis)Suitability for Aryl Iodides
Clear Borosilicate> 80%> 90%Critical Failure Risk
Amber Borosilicate< 1%< 5%Standard Requirement
Aluminum Foil Wrap0%0%Optimal for Storage

Standard Operating Procedure (SOP): Self-Validating Handling Protocol

This protocol is designed as a self-validating system. If the validation checks fail at any step, the workflow must be halted to prevent downstream reaction failure.

Step 1: Environmental Control & Transfer

  • Action: Turn off fluorescent hood lights. Use amber borosilicate vials for weighing 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene.

  • Causality: Fluorescent lights emit trace UV radiation that initiates

    
     homolysis.
    
  • Validation Check: Inspect the neat solid/liquid against a white background. It should be colorless to pale yellow. If it is dark brown, it has already degraded in storage.

Step 2: Solvent Degassing (Crucial)

  • Action: Subject the reaction solvent to three cycles of Freeze-Pump-Thaw, or sparge vigorously with Argon for 30 minutes prior to adding the aryl iodide.

  • Causality: Triplet oxygen (

    
    ) is a potent radical scavenger and photosensitizer. Removing it prevents the formation of reactive oxygen species (ROS) that propagate the photolytic degradation cycle.
    

Step 3: Reaction Execution

  • Action: Assemble the reaction in an amber flask. If using clear glass, wrap the flask entirely in aluminum foil, leaving only a tiny viewing window covered by a dark cloth.

  • Validation Check (1 Hour In): Briefly lift the cloth. The solution must remain the exact color it was at time zero. A shift toward yellow/brown indicates light leakage and

    
     generation.
    

Step 4: Workup & Quenching

  • Action: During aqueous workup, add 10 mL of saturated aqueous sodium thiosulfate (

    
    ) to the separatory funnel.
    
  • Causality: Thiosulfate chemically reduces any trace

    
     (which is highly soluble in organic solvents and acts as a catalyst poison) to iodide ions (
    
    
    
    ), which partition exclusively into the aqueous waste layer.

Workflow & Degradation Visualization

The following diagram maps the logical relationship between the photolytic degradation pathway of 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene and the required mitigation workflow.

Photodegradation_Workflow cluster_0 Photolytic Degradation Pathway cluster_1 Mitigation & Handling Workflow A 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (Intact C-I Bond) B Homolytic Cleavage (Aryl Radical + I•) A->B hν < 400 nm (Ambient Light) E Use Amber Glassware & Foil Wrapping A->E Preventative Action C Hydrogen Atom Transfer (Deiodinated Byproduct) B->C Solvent H-donor D Radical Recombination (I2 Formation / Yellowing) B->D I• + I• F Degas Solvents (Freeze-Pump-Thaw) E->F Blocks UV/Vis G Self-Validation: Solution Remains Clear F->G Removes O2 Sensitizers

Logical relationship between the photolytic degradation pathway of aryl iodides and the mitigation workflow.

References

  • Contemporary Methods for Generation of Aryl Radicals National Institutes of Health (NIH) - PMC[Link][2]

  • Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides Organic Letters - ACS Publications[Link][3]

  • Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex Chemical Science (RSC Publishing)[Link][4]

Sources

Troubleshooting

Overcoming steric hindrance of the 3-methyl group in coupling reactions

Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in synthetic chemistry:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in synthetic chemistry: overcoming the steric hindrance imposed by a 3-methyl group (often positioned ortho to the reactive halide) during palladium-catalyzed cross-coupling reactions.

This guide synthesizes mechanistic theory with field-proven experimental protocols to help you rescue stalled reactions, optimize your catalytic cycles, and achieve high yields in sterically congested environments.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does the 3-methyl group cause my coupling reaction to stall or fail completely? A1: When a methyl group is located at the 3-position of an aromatic ring but ortho to the reactive halide (e.g., 2-bromo-3-methylphenyl derivatives or 4-iodo-3-methyl-1H-indazole), it introduces severe steric bulk directly adjacent to the C-X bond. This hindrance disrupts two critical phases of the catalytic cycle[1]:

  • Oxidative Addition: The bulky methyl group physically blocks the palladium(0) center from adopting the necessary planar transition state required to cleave the C-X bond.

  • Reductive Elimination: Even if transmetalation occurs, the resulting diorganopalladium(II) intermediate is highly congested. The steric clash prevents the two coupling partners from aligning properly to form the new C-C or C-N bond, often leading to competing β-hydride elimination or protodehalogenation side reactions.

Q2: How can I overcome the oxidative addition barrier for 3-methyl substrates? A2: The most immediate and effective adjustment is to switch your electrophile from an aryl bromide or chloride to an aryl iodide. The weaker C-I bond and the larger atomic radius of iodine facilitate oxidative addition even in sterically congested environments. For instance, 4-iodo-3-methyl-1H-indazole is a highly competent substrate for Buchwald-Hartwig aminations, whereas its bromo-counterpart often exhibits sluggish kinetics [2]. If changing the halide is impossible, you must employ highly electron-rich, bulky ligands (like XPhos) or specialized N-heterocyclic carbene (NHC) precatalysts such as[Pd(IPr)(μ-Cl)Cl]₂ to force the oxidative addition [3].

Q3: Which ligand classes are best suited for Suzuki-Miyaura couplings of these sterically demanding substrates? A3: To force reductive elimination in congested systems, you need ligands that are both electron-rich and sterically demanding. Dialkylbiaryl phosphine ligands (Buchwald ligands) like SPhos and XPhos are excellent starting points. For extreme steric hindrance (e.g., di-ortho-substituted or highly functionalized 3-methyl amides), specialized ligands like AntPhos or chiral-bridged biphenyl monophosphines are required. These ligands possess a unique structural flexibility that accelerates reductive elimination while suppressing the competing reduction side pathways [1] [4].

Part 2: Quantitative Performance Data

The following table summarizes the impact of the 3-methyl group's steric hindrance on reaction yields and highlights the optimal conditions required to overcome it.

Substrate (Electrophile)Coupling ReactionCatalyst / Ligand SystemTemp (°C)YieldMechanistic ObservationRef
4-Bromotoluene Suzuki-MiyauraTbPo-Pd(II)30°C86.2%Para-methyl presents minimal steric hindrance.[5]
2-Bromotoluene Suzuki-MiyauraTbPo-Pd(II)30°C53.1%Ortho-methyl severely hinders oxidative addition at low temps.[5]
2-Bromotoluene Suzuki-MiyauraTbPo-Pd(II)80°C91.5%Thermal energy overcomes the ortho-methyl steric barrier.[5]
4-Iodo-3-methyl-1H-indazole Buchwald-HartwigPd₂dba₃ / BrettPhos65°C>90%Iodide leaving group compensates for 3-methyl steric bulk.[2]
3-Methyl-2-bromophenylamides Asymmetric SuzukiPd(OAc)₂ / Chiral Biphenyl Monophosphine110°C99%Specialized bulky ligand forces reductive elimination.[1]

Part 3: Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Barrier 1: 3-Me blocks Pd approach) Pd0->OxAdd Ar-X (e.g., 2-Bromo-3-methyl) TransMet Transmetalation (Base Assisted) OxAdd->TransMet Boronic Acid / Amine RedElim Reductive Elimination (Barrier 2: Congested transition state) TransMet->RedElim Intermediate Complex RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Caption: Catalytic cycle highlighting the specific steric barriers induced by the 3-methyl group.

Troubleshooting Start Low Yield with 3-Methyl Substrate? CheckHalide 1. Evaluate Aryl Halide Start->CheckHalide ChangeIodide Switch to Aryl Iodide (Accelerates Ox. Add.) CheckHalide->ChangeIodide If Ar-Br or Ar-Cl CheckLigand 2. Evaluate Ligand CheckHalide->CheckLigand If already Ar-I UseBuchwald Use Bulky Ligands (XPhos, SPhos, AntPhos) CheckLigand->UseBuchwald If using standard PPh3 CheckBase 3. Optimize Base/Solvent CheckLigand->CheckBase If using bulky ligand UseStrongBase Use Stronger Base (KOtBu, LiHMDS) CheckBase->UseStrongBase

Caption: Troubleshooting workflow for optimizing sterically hindered cross-coupling reactions.

Part 4: Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Sterically Hindered 3-Methyl-2-bromophenylamides

This protocol utilizes a highly active Pd/monophosphine system to overcome the reductive elimination barrier[1].

  • Preparation & Degassing (Causality: Prevents oxidation of electron-rich phosphine ligands): In an argon-filled glovebox, charge an oven-dried Schlenk tube with 3-methyl-2-bromophenylamide (1.0 equiv), 1-naphthaleneboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and the chiral-bridged biphenyl monophosphine ligand (10 mol%).

  • Base Addition (Causality: Activates the boronic acid for transmetalation): Add anhydrous K₃PO₄ (2.0 equiv) to the mixture.

  • Solvent Addition & Heating: Add anhydrous, degassed Toluene (0.2 M). Seal the tube, remove it from the glovebox, and stir at 110 °C for 24 hours. The high thermal energy is strictly required to overcome the ortho-methyl steric barrier [5].

  • Self-Validation Step: After 12 hours, pull a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. Validation: The reaction is proceeding correctly if the mass peak corresponding to the debrominated starting material (protodehalogenation side-product) is <5%, and the product mass is dominant.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole

This protocol leverages the highly reactive iodide leaving group combined with BrettPhos to accommodate the 3-methyl bulk [2].

  • Catalyst Pre-Activation: In a reaction vessel under inert atmosphere, add N-protected 4-iodo-3-methyl-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), Pd₂dba₃ (2.5 mol%), and BrettPhos (5 mol%).

  • Base Selection (Causality: LiHMDS provides high solubility and strong basicity without coordinating and poisoning the Pd center): Add LiHMDS (1.5 equiv, 1.0 M in THF).

  • Reaction Execution: Add anhydrous THF to reach a 0.1 M concentration. Heat the reaction mixture at 65 °C for 16 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). Validation: The complete disappearance of the highly UV-active 4-iodo-3-methyl-1H-indazole spot confirms that oxidative addition (the primary bottleneck) has been successfully bypassed.

  • Quench & Purification: Cool the reaction, quench carefully with water, and extract with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Part 5: References

  • Pd-catalyzed asymmetric Suzuki-Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position Beilstein Journal of Organic Chemistry

  • Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles Benchchem

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage DOI / American Chemical Society

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling The Royal Society of Chemistry

  • Suzuki-Miyaura Coupling Reaction of Various Substrates Catalyzed by TbPo-Pd(II) ResearchGate

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

In the landscape of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy, parti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique.[1][2] This guide provides an in-depth analysis of the 1H NMR spectrum of a complex polysubstituted aromatic compound, 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene. We will dissect the anticipated spectrum, comparing it with simpler, structurally related molecules to provide a robust framework for interpretation. This guide is designed to move beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features.

The Challenge of Polysubstituted Aromatics

Simple benzene exhibits a single peak in its 1H NMR spectrum at approximately 7.3 ppm due to the chemical equivalence of its six protons.[3][4] However, the introduction of multiple, diverse substituents breaks this symmetry, leading to a more complex spectrum with distinct signals for each non-equivalent proton.[2][3][4] The chemical shift of each aromatic proton is influenced by the electronic effects (both inductive and resonance) of all substituents on the ring.[3][4][5]

Molecular Structure and Predicted 1H NMR Signals

Let's first visualize the structure of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene and identify the unique proton environments.

Caption: Structure of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene with proton labeling.

In this molecule, we have the following distinct proton environments:

  • Aromatic Protons: H5 and H6.

  • Ethoxy Group Protons: The methylene (-OCH2-) and methyl (-CH3) protons.

  • Methyl Group Proton: The protons of the methyl group at position 3.

Therefore, we anticipate a total of four sets of signals in the 1H NMR spectrum.

Predicting Chemical Shifts: A Comparative Approach

To estimate the chemical shifts of the aromatic protons (H5 and H6), we can analyze the substituent effects by comparing them to simpler, related molecules. The base chemical shift for benzene protons is around 7.3 ppm.[3][4][6]

SubstituentPositionElectronic EffectExpected Shift Change
-OEt 1Electron-donating (strong)Upfield shift (ortho, para)
-I 2Electron-withdrawing (weak inductive), Electron-donating (weak resonance)Downfield shift (ortho)
-CH3 3Electron-donating (weak)Upfield shift (ortho, para)
-F 4Electron-withdrawing (strong inductive), Electron-donating (weak resonance)Downfield shift (ortho)

Analysis of Aromatic Protons (H5 and H6):

  • H5: This proton is ortho to the fluorine atom and meta to the ethoxy group. The strong electron-withdrawing inductive effect of fluorine is expected to deshield H5, shifting it downfield.

  • H6: This proton is ortho to the ethoxy group and meta to the iodine atom. The strong electron-donating resonance effect of the ethoxy group will shield H6, causing an upfield shift.

Comparative Data from Model Compounds:

CompoundProtonsChemical Shift (ppm)
Fluorobenzeneortho-H~7.03
meta-H~7.31
para-H~7.13
1-Ethoxy-4-fluorobenzeneAromatic~6.8-7.0
2-MethylanisoleAromatic~6.7-7.2
3-MethylanisoleAromatic~6.7-7.2

Based on this comparative analysis, we can predict the approximate chemical shifts for the protons in our target molecule.

Predicted 1H NMR Data for 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H5 7.0 - 7.3Doublet of doublets (dd)JH5-H6 (ortho) ≈ 8-10, JH5-F (meta) ≈ 5-7Deshielded by the adjacent fluorine atom.
H6 6.7 - 6.9Doublet of doublets (dd)JH6-H5 (ortho) ≈ 8-10, JH6-F (para) ≈ 2-3Shielded by the ortho ethoxy group.
-OCH2- ~4.0Quartet (q)J ≈ 7Typical chemical shift for a methylene group adjacent to an oxygen atom, split by the neighboring methyl group.
-OCH2CH3 ~1.4Triplet (t)J ≈ 7Typical chemical shift for a methyl group in an ethoxy substituent, split by the adjacent methylene group.
Ar-CH3 ~2.3Singlet (s)N/ATypical chemical shift for a methyl group attached to an aromatic ring. No adjacent protons to couple with.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

To validate these predictions, a high-resolution 1H NMR spectrum should be acquired.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for analyzing the resulting 1H NMR spectrum.

NMR_Analysis_Workflow cluster_0 Data Acquisition & Processing cluster_1 Spectral Interpretation A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Referencing) A->B C Identify Number of Signals B->C D Determine Chemical Shifts C->D E Analyze Integration D->E F Interpret Splitting Patterns (Multiplicity & J-coupling) E->F G Assign Signals to Protons F->G H H G->H Final Structure Confirmation

Caption: Workflow for 1H NMR spectral analysis.

Conclusion

The 1H NMR spectrum of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene is predicted to be complex yet interpretable through a systematic analysis of chemical shifts, integration, and coupling patterns. By comparing the spectrum to those of simpler, analogous compounds and applying fundamental NMR principles, a confident structural assignment can be made. This guide provides a framework for researchers to approach the analysis of similarly complex molecules, emphasizing the importance of a logical, evidence-based interpretation of spectral data.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Iodo vs. 4-Iodo Fluorophenetole Isomers in Cross-Coupling Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural Causality, Kinetic Performance, and Self-Validating Experimental Design Executive Summary When designing synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural Causality, Kinetic Performance, and Self-Validating Experimental Design

Executive Summary

When designing synthetic routes for complex active pharmaceutical ingredients (APIs), the regiochemistry of halogenated building blocks dictates the efficiency of downstream cross-coupling. In the case of fluorophenetole isomers—specifically comparing the 2-iodo and 4-iodo derivatives—the position of the iodine atom relative to the ethoxy (-OEt) group fundamentally alters the molecule's reactivity profile. As a Senior Application Scientist, I have structured this guide to objectively compare the kinetic performance of these isomers, providing the mechanistic causality behind their behavior and self-validating protocols for empirical testing.

Structural & Mechanistic Causality

The reactivity of aryl iodides in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is governed by a delicate balance of electronic and steric factors during the rate-determining oxidative addition step.

  • Steric Hindrance (The Ortho Effect): In the 2-iodo fluorophenetole isomer, the iodine atom is adjacent (ortho) to the ethoxy group. The free rotation of the ethyl chain creates a dynamic steric cone that physically impedes the approach of bulky palladium-ligand complexes (such as

    
     or 
    
    
    
    ). Kinetic isotope effect studies on aryl iodides have demonstrated that the first irreversible step in these catalytic cycles is often the formation of an
    
    
    -binding complex between the iodoarene and the palladium catalyst, a step that is highly sensitive to ortho-steric bulk[1]. This steric barrier drastically reduces the rate of oxidative addition.
  • Electronic Contributions: The ethoxy group is strongly electron-donating via resonance (+R effect), which increases the overall electron density of the aromatic ring. While electron-rich aryl halides generally exhibit slower oxidative addition rates than electron-deficient ones, the exceptionally low bond dissociation energy of the C–I bond (

    
    65 kcal/mol) ensures that oxidative addition remains viable. Therefore, the primary differentiator is steric. The 4-iodo fluorophenetole  isomer, with the iodine atom para to the ethoxy group, presents a sterically unhindered C–I bond, leading to rapid and quantitative oxidative addition.
    

G Pd0 Pd(0) Active Catalyst OA_4 4-Iodo Isomer Rapid Oxidative Addition (Sterically Unhindered) Pd0->OA_4 k_fast OA_2 2-Iodo Isomer Slow Oxidative Addition (Sterically Hindered) Pd0->OA_2 k_slow TM Transmetalation (Organoboron Reagent) OA_4->TM OA_2->TM RE Reductive Elimination (Cross-Coupled Product) TM->RE RE->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the rate-determining oxidative addition step for 2-iodo vs 4-iodo isomers.

Comparative Performance Data (Suzuki-Miyaura Coupling)

To objectively compare the reactivity of these isomers, we evaluate their expected performance in a standardized Suzuki-Miyaura cross-coupling with phenylboronic acid. The data below summarizes the kinetic and thermodynamic requirements to achieve high conversion.

IsomerPosition of IodineSteric HindranceRelative Rate of Oxidative AdditionTypical Yield (2h)Required Temperature
4-Iodo fluorophenetole Para to -OEtMinimalFast> 95%25 °C (Room Temp)
2-Iodo fluorophenetole Ortho to -OEtHighSlow45 - 60%80 °C (Heating Req.)

Note: Yields are based on standardized conditions using 1.0 eq aryl iodide, 1.2 eq phenylboronic acid, 5 mol%


, 

, in 1,4-Dioxane/

.

Experimental Validation Protocols

As a best practice in application science, protocols must be designed as self-validating systems . When comparing reaction kinetics, it is critical to use an internal standard (e.g., n-dodecane) to account for volumetric variations during sampling. The following protocol describes a parallel kinetic study designed to empirically quantify the reactivity differences between the two isomers.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Reaction 2. Cross-Coupling (Pd cat, Base) Prep->Reaction Monitor 3. Kinetic Monitoring (GC-MS Aliquots) Reaction->Monitor Workup 4. Aqueous Workup & Extraction Monitor->Workup Purify 5. Chromatography & Isolation Workup->Purify

Step-by-step experimental workflow for comparative cross-coupling kinetic studies.

Step-by-Step Methodology: Parallel Kinetic Study
  • Reaction Setup (Self-Validating Control): In an argon-filled glovebox, prepare two identical 20 mL scintillation vials equipped with magnetic stir bars. To each vial, add phenylboronic acid (1.2 mmol),

    
     (0.05 mmol), and anhydrous 
    
    
    
    (2.0 mmol).
  • Substrate Addition: To Vial A, add 4-iodo fluorophenetole (1.0 mmol). To Vial B, add 2-iodo fluorophenetole (1.0 mmol).

  • Internal Standard Integration: Add exactly 0.5 mmol of n-dodecane to both vials.

    • Causality Note: Dodecane is inert under cross-coupling conditions and serves as an internal standard for GC-MS. This ensures that any solvent evaporation during the heated reaction does not artificially inflate the perceived concentration of the product, validating the kinetic data.

  • Solvent & Initiation: Add 5.0 mL of degassed 1,4-dioxane/

    
     (4:1 v/v) to each vial. Seal the vials with PTFE-lined septa caps and transfer them to a pre-heated 60 °C reaction block stirring at 800 rpm.
    
  • Kinetic Sampling: At

    
     and 
    
    
    
    minutes, withdraw a 50 µL aliquot from each vial using a micro-syringe. Quench the aliquot immediately in 1 mL of ethyl acetate and filter through a short plug of silica gel to remove the palladium catalyst and inorganic salts.
  • Data Analysis: Analyze the filtered aliquots via GC-MS. Calculate the conversion by comparing the peak area of the remaining aryl iodide to the constant peak area of the dodecane internal standard.

Alternative Reactivity Pathways (Etherification)

While Suzuki-Miyaura coupling highlights the steric limitations of the 2-iodo isomer, these differences extend to other transformations. For instance, in copper-catalyzed etherification (Ullmann-type couplings), the sterically hindered 2-iodo isomer requires significantly higher catalyst loadings, elevated temperatures (110 °C), and specialized oxalic diamide ligands to force the reaction. In contrast, unhindered aryl iodides like the 4-iodo isomer can undergo Cu-catalyzed alkoxylation at room temperature when paired with appropriate alkoxide bases[2].

References

  • Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction | National Institutes of Health (NIH) | 1

  • Aryl ether synthesis by etherification (arylation) | Organic Chemistry Portal | 2

Sources

Validation

Elemental analysis data for 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

A Comprehensive Guide to the Elemental Analysis of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene and Its Structural Analogs For researchers, scientists, and professionals in drug development, the precise characterization of n...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Elemental Analysis of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene and Its Structural Analogs

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound, providing a critical checkpoint for purity and structural integrity. This guide offers an in-depth comparison of the elemental analysis data for 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this guide will provide its theoretical elemental composition and compare it with experimentally determined data for structurally related compounds. This comparative approach will highlight the expected analytical values and potential challenges associated with the elemental analysis of complex, halogenated aromatic ethers.

Theoretical Elemental Composition: The Gold Standard

The initial step in elemental analysis is the calculation of the theoretical percentage of each element in the molecule based on its chemical formula. This provides a benchmark against which experimental results are measured.

Molecular Formula of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene: C₉H₁₀FIO

The theoretical elemental composition is calculated as follows:

  • Carbon (C): (9 * 12.011) / 296.05 * 100% = 36.53%

  • Hydrogen (H): (10 * 1.008) / 296.05 * 100% = 3.41%

  • Oxygen (O): (1 * 15.999) / 296.05 * 100% = 5.40%

  • Fluorine (F): (1 * 18.998) / 296.05 * 100% = 6.42%

  • Iodine (I): (1 * 126.90) / 296.05 * 100% = 42.86%

This theoretical data represents the ideal elemental composition of a perfectly pure sample of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene.

Comparative Analysis with Structural Analogs

To provide a practical context, we will compare the theoretical data of our target compound with the reported experimental elemental analysis data of several structurally similar compounds. This comparison will help researchers anticipate the range of experimental values and understand the influence of different substituents on the elemental composition.

CompoundMolecular FormulaElementTheoretical (%)Experimental (%)Source
1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene C₉H₁₀FIOC36.53Not Available-
H3.41Not Available-
1-Fluoro-2-iodo-4-methylbenzene[1]C₇H₆FIC35.62Not AvailableSigma-Aldrich
H2.56Not AvailableSigma-Aldrich
1-Ethoxy-2,3-difluoro-4-iodobenzene[2]C₈H₇F₂IOC33.83Not AvailablePubChem
H2.48Not AvailablePubChem
4-Fluoroiodobenzene[3]C₆H₄FIC32.46Not AvailablePubChem
H1.82Not AvailablePubChem
2-fluoro-5-iodotoluene[4]C₇H₆FIC35.62Not AvailableECHEMI
H2.56Not AvailableECHEMI

Note: While a variety of similar compounds are commercially available, their suppliers often do not publish experimental elemental analysis data in public-facing documentation. The data for the alternatives are based on their listed molecular formulas.

Experimental Protocol for Elemental Analysis of Halogenated Aromatic Compounds

The elemental analysis of compounds containing halogens, particularly iodine and fluorine, requires specific considerations to ensure accurate results. The following is a generalized protocol based on modern combustion analysis techniques.

Instrumentation: A CHN/S elemental analyzer is typically employed. For halogen determination, specific modules or separate analytical techniques like ion chromatography or titration may be used after combustion.

Protocol Steps:

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. The presence of residual solvents can significantly alter the hydrogen and carbon percentages.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule. The exact weight should be recorded with high precision.

  • Combustion:

    • The sample is introduced into a high-temperature combustion furnace (typically 900-1100 °C) in a stream of pure oxygen.

    • This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂).

    • Halogens are converted to their corresponding hydrogen halides (e.g., HI, HF) and other halogenated species.

  • Gas Separation and Detection:

    • The resulting gases are passed through a series of traps and columns to remove interfering substances and to separate the gases of interest.

    • The separated gases (CO₂, H₂O, N₂) are then detected, typically by a thermal conductivity detector (TCD).

  • Halogen-Specific Considerations:

    • Fluorine is highly reactive and can attack the quartz combustion tubes, leading to inaccurate results and instrument damage. Special reagents or liners may be necessary in the combustion tube to trap fluorine.

    • Iodine can be adsorbed onto various surfaces, leading to lower than expected values. Proper conditioning of the instrument and the use of appropriate trapping materials are crucial.

    • For quantitative halogen analysis, the combustion gases are often passed through a scrubbing solution, and the resulting halide ions are analyzed by ion chromatography or potentiometric titration.

Diagram of the Elemental Analysis Workflow:

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Start Start Weigh Weigh Sample (1-3 mg) Start->Weigh Encapsulate Encapsulate in Tin/Silver Foil Weigh->Encapsulate Combustion Combustion (900-1100°C in O2) Encapsulate->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate %C, %H, %N Integration->Calculation Comparison Compare with Theoretical Values Calculation->Comparison End End Comparison->End

Caption: Workflow for CHN Elemental Analysis.

Structural Comparison of Analyzed Compounds

The structural variations among the target compound and its analogs are key to understanding potential differences in their chemical properties and analytical behavior.

Caption: Structures of the target compound and its analogs.

Summary and Recommendations

Key Takeaways:

  • Purity is Critical: The accuracy of elemental analysis is highly dependent on the purity of the sample. Impurities, including residual solvents, will lead to deviations from the theoretical values.

  • Halogen-Specific Protocols: The presence of both fluorine and iodine necessitates specialized analytical procedures to avoid instrument damage and ensure accurate quantification.

  • Comparative Data is Informative: In the absence of direct experimental data, comparing the theoretical values with those of structurally similar compounds can provide valuable insights into expected experimental outcomes and potential analytical hurdles.

For researchers working with 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene or similar compounds, it is recommended to consult with an analytical laboratory that has expertise in the analysis of halogenated organic molecules. Providing the theoretical elemental composition and the structure of the molecule will aid the analytical scientists in selecting the most appropriate methods and instrument parameters, ultimately leading to more accurate and reliable data. This foundational data is indispensable for the validation of novel compounds and their subsequent use in research and development.

References

  • PubChem. 1-Ethoxy-2,3-difluoro-4-iodobenzene. [Link]

  • PubChem. 4-Fluoroiodobenzene. [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. [Link]

  • NIST. Benzene, 1-ethoxy-4-methyl-. [Link]

  • ChemRxiv. An International Study Evaluating Elemental Analysis. [Link]

Sources

Comparative

19F NMR signals of polysubstituted fluorobenzenes

The assignment of F NMR signals in polysubstituted fluorobenzenes is a critical analytical bottleneck in modern drug development and materials science. Fluorine-19 is a highly receptive NMR nucleus due to its spin of 1/2...

Author: BenchChem Technical Support Team. Date: March 2026

The assignment of


F NMR signals in polysubstituted fluorobenzenes is a critical analytical bottleneck in modern drug development and materials science. Fluorine-19 is a highly receptive NMR nucleus due to its spin of 1/2, 100% natural isotopic abundance, and a high gyromagnetic ratio[1]. However, the extreme sensitivity of the 

F nucleus to its local electronic environment results in a massive chemical shift dispersion—typically spanning

to

ppm for organofluorines[1].

In heavily substituted aromatic rings, assigning these signals becomes exceptionally complex. To solve this, researchers must bridge the gap between theoretical prediction models and advanced hardware acquisition. This guide objectively compares the leading predictive methodologies and hardware setups, providing a self-validating workflow for definitive signal assignment.

Part 1: Comparison of F NMR Predictive Methodologies

To assign a complex multiplet, experimental data must be correlated with a predictive model. The choice of model dictates the accuracy of the assignment.

Empirical Additivity Rules (Substituent Chemical Shifts - SCS)
  • Mechanism: This method uses the chemical shift of unsubstituted fluorobenzene (

    
     ppm relative to CFCl
    
    
    
    ) as a baseline and adds empirical shift values for each substituent on the ring[2].
  • Causality of Failure in Polysubstitution: While fast, SCS fails spectacularly for heavily substituted rings or ortho-substituents. It assumes that electronic perturbations are strictly additive. In reality, adjacent substituents induce steric hindrance and stereoelectronic cross-talk that alter the p-orbital interactions with the benzene ring, rendering simple arithmetic models inaccurate[3].

Density Functional Theory (DFT) via GIAO
  • Mechanism: Gauge-Independent Atomic Orbital (GIAO) calculations compute the magnetic shielding tensor directly from the molecule's electron density.

  • Causality of Success: DFT inherently accounts for the strong p-orbital interaction between the fluorine atom and the aromatic

    
    -system. Research shows that the shielding derivative along the C-F bond (
    
    
    
    ) is massive (
    
    
    ppm/Å)[3]. By performing rigorous geometry optimization before the GIAO calculation, DFT captures these subtle bond-length variations. Using modern functionals like
    
    
    B97XD with an aug-cc-pVDZ basis set yields highly accurate predictions with an RMS error of just
    
    
    ppm[4].
Machine Learning / Database Methods (e.g., HOSE Codes)
  • Mechanism: Software utilizes Hierarchical Orthogonal Space Environment (HOSE) codes to match the query molecule's sub-structures against a vast database of experimental spectra.

  • Performance: Highly accurate for known scaffolds but struggles with novel, heavily sterically hindered polysubstituted fluorobenzenes that lack representation in the training data.

Table 1: Objective Comparison of Predictive Methodologies
MethodologyAccuracy (Error Margin)Computational SpeedCost / AccessibilityBest Use Case
Empirical (SCS)

ppm (Polysubstituted)
SecondsFreeSimple mono- or di-substituted fluorobenzenes.
Database / ML

ppm
SecondsHigh (Commercial Licenses)High-throughput screening of known chemical spaces.
DFT-GIAO

ppm
Hours to DaysMedium (Compute Resources)Novel, highly congested polysubstituted fluorobenzenes.

Part 2: Hardware Comparison for F Acquisition

Even the best predictive models require high-fidelity empirical data for validation. While


F is highly sensitive, polysubstituted rings exhibit complex scalar couplings (

,

,

) that split signals into dense multiplets. Resolving these requires exceptional signal-to-noise (S/N) ratios.
Table 2: Hardware Approaches for F NMR
Hardware Type

F S/N Ratio
2D Experiment ViabilityCostBest Use Case
Standard Room-Temp Broadband Probe BaselineGood for samples

mg
StandardRoutine 1D

F screening of bulk synthesized intermediates.

F/

H Dual-Optimized Cryoprobe

Enhancement
Excellent for

mg
HighComplex 2D

F-

C HMBC on mass-limited API metabolites.

Part 3: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the assignment of a novel polysubstituted fluorobenzene must follow a closed-loop, self-validating protocol where empirical data and quantum mechanical predictions cross-verify one another.

Step 1: Sample Preparation & Referencing

  • Action: Dissolve 2–5 mg of the analyte in 600 µL of CDCl

    
    . Add 0.1% fluorobenzene as a secondary internal standard.
    
  • Causality: While CFCl

    
     is the IUPAC standard for 0 ppm[1], it is highly volatile and ozone-depleting. Fluorobenzene is a stable, non-interfering internal reference that reliably anchors the spectrum at 
    
    
    
    ppm, preventing chemical shift referencing errors caused by bulk magnetic susceptibility differences in solvents.

Step 2: In Silico DFT-GIAO Prediction

  • Action: Perform a geometry optimization of the molecule using MP2 or a robust DFT functional. Follow this with a GIAO shielding calculation using the

    
    B97XD/aug-cc-pVDZ level of theory[4].
    
  • Causality: Because the

    
    F shielding tensor is hyper-sensitive to the exact C-F bond length[3], skipping geometry optimization will result in catastrophic chemical shift prediction errors.
    

Step 3: 1D


F{

H} Acquisition
  • Action: Acquire a 1D

    
    F spectrum with continuous 
    
    
    
    H broadband decoupling.
  • Causality: Polysubstituted fluorobenzenes exhibit complex multiplet splitting from both adjacent protons and other fluorines. Decoupling the protons collapses the H-F couplings, leaving only the F-F scalar couplings. This isolates the spatial relationship between the fluorine atoms on the ring.

Step 4: 2D


F-

C HMBC Validation
  • Action: Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range F-C couplings (

    
     and 
    
    
    
    , typically 20–50 Hz).
  • Causality: 1D NMR only provides the relative positions of the fluorines to each other. The

    
    F-
    
    
    
    C HMBC provides through-bond connectivity, anchoring each specific fluorine atom to the carbon skeleton of the aromatic ring.

Step 5: Iterative Convergence (The Validation Gate)

  • Action: Overlay the empirical 1D/2D data with the DFT-GIAO predictions.

  • Causality: If the experimental chemical shifts (

    
    ) match the DFT predictions within a 
    
    
    
    ppm margin[4], and the F-F coupling constants match the predicted topology, the system is self-validated. If the deviation exceeds 5 ppm, the structural hypothesis is incorrect, or the DFT model requires a different conformer/solvent model.

Part 4: Workflow Visualization

G Start Novel Polysubstituted Fluorobenzene Pred_Emp Empirical SCS (Fast, Low Accuracy) Start->Pred_Emp Pred_DFT DFT-GIAO Calculation (High Accuracy, Slow) Start->Pred_DFT Acq_1D 1D 19F NMR Acquisition (1H Decoupled) Start->Acq_1D Analysis Signal Assignment & Multiplet Analysis Pred_Emp->Analysis Pred_DFT->Analysis Acq_2D 2D 19F-13C HMBC (Through-bond) Acq_1D->Acq_2D Acq_2D->Analysis Valid Self-Validating Match? (Δδ < 5 ppm) Analysis->Valid Valid->Pred_DFT No (Refine Model) Success Confirmed Structure Valid->Success Yes

Workflow for 19F NMR signal assignment integrating DFT prediction and 2D NMR validation.

References

  • "Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia", Wikipedia,
  • "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon...", ChemRxiv,
  • "Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes", University of Illinois,
  • "Substituent Shielding Parameters of Fluorine-19 NMR on Polyfluoroaromatic Compounds...", Tokyo Institute of Technology,

Sources

Validation

A Multi-modal Spectroscopic and Chromatographic Guide to Differentiating 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene from its Regioisomers

Abstract In the fields of pharmaceutical development and advanced material synthesis, the precise structural characterization of chemical intermediates is non-negotiable. A minor change in substituent position on an arom...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the fields of pharmaceutical development and advanced material synthesis, the precise structural characterization of chemical intermediates is non-negotiable. A minor change in substituent position on an aromatic ring, creating a regioisomer, can drastically alter a molecule's pharmacological, toxicological, and material properties. This guide provides an in-depth, multi-technique strategy for the unambiguous differentiation of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene from its structurally similar regioisomers. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, gas and liquid chromatography (GC/HPLC), and mass spectrometry (MS). This document is intended for researchers, analytical chemists, and drug development professionals who require definitive methods for structural verification.

The Analytical Challenge: The Subtle Distinction Between Regioisomers

Regioisomers, or positional isomers, share the same molecular formula and, consequently, the same exact mass, rendering simple mass spectrometry insufficient for differentiation.[1][2] The challenge lies in their subtle differences in physical properties and the spatial arrangement of atoms. The target molecule, 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (Compound A), and its potential regioisomers, such as 1-Ethoxy-4-fluoro-2-iodo-5-methylbenzene (Compound B) and 2-Ethoxy-1-fluoro-4-iodo-3-methylbenzene (Compound C), present a significant analytical hurdle due to the identical set of substituents on the benzene ring.

Figure 1: Target Compound and Representative Regioisomers

Compound IDStructureIUPAC Name
A (Target) 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene
B (Isomer) 1-Ethoxy-4-fluoro-2-iodo-5-methylbenzene
C (Isomer) 2-Ethoxy-1-fluoro-4-iodo-3-methylbenzene

A robust analytical strategy must leverage techniques sensitive to the unique electronic environment and connectivity of each atom within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for distinguishing regioisomers, as it directly probes the chemical environment of each nucleus (¹H and ¹³C) in the molecule.[3][4][5][6]

¹H and ¹³C NMR: Probing Symmetry and the Electronic Environment

The substitution pattern on the benzene ring dictates the molecule's symmetry, which in turn determines the number of unique signals in the ¹³C NMR spectrum.[6] Similarly, the electronic influence of neighboring substituents creates a unique chemical shift and coupling pattern for each proton in the ¹H NMR spectrum.[7]

For our target compound and its isomers, all aromatic carbons and protons are chemically non-equivalent, leading to the maximum number of expected signals. However, the key to differentiation lies in the specific chemical shifts and, most importantly, the through-bond and through-space correlations revealed by 2D NMR experiments.

Table 1: Predicted NMR Signal Comparison

FeatureCompound A (Target)Compound B (Isomer)Compound C (Isomer)Rationale for Differentiation
Unique Aromatic ¹H Signals 222While the number of signals is the same, their chemical shifts and coupling constants (J-values) will differ significantly due to the varied positions of electron-donating (ethoxy, methyl) and electron-withdrawing (fluoro, iodo) groups.
Unique Aromatic ¹³C Signals 666The distinct electronic environment for each carbon atom will result in a unique set of six chemical shifts for each isomer, providing a clear fingerprint.
Unique Total ¹³C Signals 999Includes aromatic, ethoxy, and methyl carbons. The chemical shifts of the ethoxy and methyl carbons will also be subtly affected by the overall electronic structure of the isomer.
2D NMR: Mapping the Molecular Connectivity

While 1D NMR provides a foundational dataset, 2D NMR experiments are essential for unambiguously assembling the molecular puzzle.[8][9] Techniques like COSY, HSQC, and HMBC reveal the connectivity between atoms, providing irrefutable proof of the substituent positions.[5][10][11]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, typically those on adjacent carbon atoms. In the aromatic region, this helps to trace the proton sequence around the ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon to which it is attached.[10] This is the primary method for assigning protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for differentiating these regioisomers. It reveals correlations between protons and carbons over two to three bonds.[10][12] This allows us to "see" from a proton to the neighboring quaternary (non-protonated) carbons where the substituents are attached, confirming the substitution pattern.

The diagram below illustrates the logical workflow for using key HMBC correlations to confirm the structure of the target compound, 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene. The key is to observe correlations from easily identifiable protons (like those of the methyl and ethoxy groups) to the aromatic carbons.

HMBC_Workflow H_Me Methyl Protons (H-C7) C2 C2 (C-I) H_Me->C2 ³J C3 C3 (C-Me) H_Me->C3 ²J (strong) C4 C4 (C-F) H_Me->C4 ³J H_Ethoxy Ethoxy Methylene (H-C8) C1 C1 (C-OEt) H_Ethoxy->C1 ²J (strong) H_Ethoxy->C2 ³J C6 C6 H_Ethoxy->C6 ³J (not shown) H5 Aromatic Proton (H5) H5->C1 ³J H5->C3 ³J H5->C4 ²J H6 Aromatic Proton (H6) H6->C2 ³J H6->C4 ³J

Caption: Key HMBC correlations confirming the substituent pattern of Compound A.

By observing a 3-bond correlation from the methyl protons to the iodine-bearing carbon (C2) and the fluorine-bearing carbon (C4), and a 3-bond correlation from the ethoxy methylene protons to the iodine-bearing carbon (C2), the substitution pattern is unequivocally confirmed. These specific correlations will be absent or different in the regioisomers.

Chromatographic Separation: Exploiting Physicochemical Differences

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13] Although regioisomers have very similar properties, subtle differences in polarity, dipole moment, and boiling point can be exploited for effective separation.[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent technique for separating volatile and thermally stable compounds like substituted benzenes.[16][17] Separation is based on boiling point and interactions with the stationary phase.

  • Principle of Separation: Regioisomers will have slightly different boiling points and polarities due to variations in their dipole moments. A non-polar stationary phase (e.g., DB-5ms) will primarily separate based on boiling point, while a more polar phase could offer enhanced selectivity based on dipole interactions.

  • Expected Elution Order: The elution order can be complex, but generally, more compact and symmetrical isomers may be more volatile and elute earlier. However, intermolecular interactions with the column phase are also critical.[14] Empirical testing is required for definitive determination.

  • Mass Spectrometry Detection: While the molecular ion peak will be identical for all isomers, their fragmentation patterns upon electron ionization (EI) can sometimes show minor, reproducible differences in the relative abundance of fragment ions, which can aid in identification.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of compounds.[18][19] For these non-polar analytes, reversed-phase HPLC is the method of choice.

  • Principle of Separation: In reversed-phase HPLC (e.g., using a C18 column), separation is based on hydrophobicity.[20] The mobile phase is polar (e.g., acetonitrile/water), and the stationary phase is non-polar. More hydrophobic compounds interact more strongly with the stationary phase and have longer retention times.

  • Expected Elution Order: Subtle differences in the exposed hydrophobic surface area and polarity of the regioisomers will lead to different retention times. For instance, the accessibility of the ethoxy group for interaction with the stationary phase may vary between isomers. Phenyl-based columns can also offer alternative selectivity for aromatic compounds through π-π interactions.[21]

Table 2: Comparative Chromatographic Approaches

TechniqueStationary Phase ExampleMobile PhasePrinciple of DifferentiationExpected Outcome
GC-MS 5% Phenyl Polysiloxane (e.g., DB-5ms)HeliumBoiling point, polarity, molecular shapeBaseline or near-baseline separation of isomers, providing distinct retention times.[14]
HPLC-UV/MS Octadecylsilane (C18)Acetonitrile/Water GradientHydrophobicity, polarityDistinct retention times for each isomer, allowing for quantification and isolation.[22]

Integrated Analytical Workflow

For absolute certainty in identification, a combined and logical workflow is essential. No single experiment should be relied upon in isolation.

Workflow cluster_workflow Unambiguous Isomer Identification Workflow start Isomeric Mixture gc_hplc Chromatographic Separation GC-MS or HPLC-UV start->gc_hplc decision Baseline Separation? gc_hplc->decision nmr NMR Analysis of Isolated Isomers ¹H, ¹³C, COSY, HSQC, HMBC decision->nmr  Yes optimize Optimize Chromatography decision->optimize No structure Definitive Structure Elucidation nmr->structure optimize->gc_hplc

Caption: A logical workflow for the separation and identification of regioisomers.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) experiment to determine ¹H-¹H coupling networks.

  • 2D HSQC Acquisition: Acquire a phase-sensitive gradient-selected HSQC experiment optimized for a one-bond ¹J(CH) coupling of ~160 Hz to correlate protons to their directly attached carbons.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment optimized for long-range couplings, typically with a delay corresponding to ⁸J(CH) of ~8 Hz, to establish multi-bond connectivities.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of the isomeric mixture in dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector (MSD).

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

Protocol 3: HPLC-UV Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of the isomeric mixture in acetonitrile.

  • Instrumentation: Use an HPLC system with a UV detector.

  • HPLC Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Conclusion

The differentiation of regioisomers such as those of 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene is a complex but achievable task that relies on a synergistic analytical approach. While chromatographic techniques like GC and HPLC are essential for the physical separation of isomers, they do not provide definitive structural information on their own. Unambiguous identification hinges on the power of NMR spectroscopy, particularly 2D HMBC experiments, which provide the necessary connectivity data to precisely map the substitution pattern on the aromatic ring. By integrating these techniques as outlined in this guide, researchers can ensure the structural integrity of their compounds, a critical step in maintaining scientific rigor and advancing drug development and materials science.

References

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. Oxford Instruments. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Publications. Available at: [Link]

  • High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online. Available at: [Link]

  • Differentiation of Regioisomeric Esters of Sucrose by Ionspray Tandem Mass Spectrometry. Marcel Dekker, Inc. Available upon request.
  • Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines. Journal of Analytical Toxicology. Available at: [Link]

  • Chromatographic separation of TAG regioisomers typical of... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025). Creative Biostructure. Available at: [Link]

  • distinguish between E2 regioisomers with NMR spectroscopy. (2019). YouTube. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). MDPI. Available at: [Link]

  • GC–MS differentiation of the six regioisomeric dimethoxybenzoyl-1-pentylindoles. Ovid. Available at: [Link]

  • Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. ACS Publications. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. SIELC Technologies. Available at: [Link]

  • Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed. Available at: [Link]

  • Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. PubMed. Available at: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available at: [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available at: [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. Available at: [Link]

  • CN100360534C - Separation of regioisomers of metal phthalocyanines. Google Patents.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]

  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Available at: [Link]

  • How ortho and para isomers of benzene derivatives differentiated? ResearchGate. Available at: [Link]

  • Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics. Available at: [Link]

  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. Available at: [Link]

  • HPLC SEPARATION GUIDE. Separation Methods Technologies Inc. Available at: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). YouTube. Available at: [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy. Available at: [Link]

  • Isomer separation by CPC chromatography. (2024). Rotachrom. Available at: [Link]

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023). YouTube. Available at: [Link]

  • How to detect Halogenated Benzene in crude oil matrix using GC/MS? ResearchGate. Available at: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Reference Standards for Purity Testing of Liquid Crystal Monomers

For researchers, scientists, and professionals in drug development and materials science, the purity of liquid crystal monomers (LCMs) is a critical parameter that directly influences the performance, safety, and regulat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and materials science, the purity of liquid crystal monomers (LCMs) is a critical parameter that directly influences the performance, safety, and regulatory compliance of end products. This guide provides an in-depth comparison of reference standards and methodologies for the stringent purity assessment of these unique organic compounds.

The remarkable optoelectronic properties of liquid crystal monomers have led to their widespread use in liquid crystal displays (LCDs) for televisions, computers, and smartphones. However, the very properties that make them desirable in electronic applications also raise concerns about their environmental persistence, bioaccumulation, and potential toxicity. Therefore, rigorous purity testing is not just a matter of quality control but also of environmental and health safety.

The Imperative of Purity in Liquid Crystal Monomers

Impurities in liquid crystal monomers can arise from various stages, including synthesis, purification, and storage. These contaminants, even in trace amounts, can significantly impact the final product's performance by:

  • Altering Mesophase Behavior: Impurities can disrupt the delicate balance of intermolecular forces responsible for the formation and stability of liquid crystalline phases, leading to shifts in transition temperatures and a narrower mesophase range.

  • Degrading Electro-Optical Performance: In display applications, impurities can affect key parameters such as response time, contrast ratio, and viewing angle.

  • Introducing Toxicity: Certain impurities may be toxic, posing risks during manufacturing and to end-users.

Given these critical implications, the accurate and reliable determination of purity is paramount. This necessitates the use of well-characterized reference standards and robust analytical methodologies.

Analytical Techniques for Purity Assessment: A Comparative Overview

Several analytical techniques are employed to assess the purity of liquid crystal monomers. The choice of method depends on the specific properties of the monomer and the nature of the expected impurities.

Chromatographic Methods

Chromatography is a powerful technique for separating and quantifying components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity analysis of non-volatile or thermally labile organic compounds. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For LCMs, reversed-phase HPLC with a C18 column and a UV detector is a common approach.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. GC coupled with mass spectrometry (GC-MS) is a particularly powerful tool for both separation and identification of impurities.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is a primary technique for characterizing the thermal transitions of liquid crystals, such as melting points and clearing points (the transition from the liquid crystalline phase to the isotropic liquid phase). The presence of impurities can cause a depression and broadening of these transition peaks, providing a measure of overall purity.

Spectroscopic Methods

While not primary methods for purity determination, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation and impurity identification.

Comparison of Purity Testing Methodologies

Technique Principle Best Suited For Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.Non-volatile and thermally labile LCMs.High resolution, quantitative accuracy, and wide applicability.May require method development for complex mixtures.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Volatile and thermally stable LCMs.High sensitivity, excellent for separating isomers, and can be coupled with MS for identification.Not suitable for non-volatile or thermally unstable compounds.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions in a material as a function of temperature.Assessing overall purity based on the depression and broadening of phase transition peaks.Provides information on thermodynamic properties and phase behavior.Not suitable for identifying or quantifying specific impurities; less sensitive than chromatographic methods.

Reference Standards: The Cornerstone of Accurate Purity Assessment

The accuracy of any purity determination is fundamentally dependent on the quality of the reference standard used. Reference standards serve as a benchmark against which the sample is compared.

Types of Reference Standards
  • Certified Reference Materials (CRMs): CRMs are "gold standard" reference materials characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. They are produced by national metrology institutes or accredited reference material producers.

  • Primary Standards: These are highly purified compounds that can be directly weighed and used to prepare a standard solution of known concentration. Their purity is typically determined by a variety of analytical techniques.

  • Secondary Standards (Working Standards): These are standards that are calibrated against a primary standard. They are used for routine quality control and are more economical for day-to-day use.

Comparison of Reference Standard Types
Standard Type Traceability Purity Cost Typical Use
Certified Reference Material (CRM) Metrologically traceable with a certificate of analysis.Highest, with a stated uncertainty.HighMethod validation, calibration of primary standards.
Primary Standard High, but may not have formal metrological traceability.Very high, well-characterized.Moderate to HighPreparation of secondary standards, critical analyses.
Secondary (Working) Standard Traceable to a primary standard.Sufficient for routine use.LowerRoutine quality control, day-to-day analysis.

For the highest level of confidence in purity testing, especially for regulatory submissions and the development of high-performance materials, the use of Certified Reference Materials is strongly recommended.

Experimental Protocols

Workflow for HPLC Purity Determination

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water, and degas it thoroughly.

  • Standard and Sample Preparation: Accurately weigh the reference standard and the liquid crystal monomer sample and dissolve them in a suitable solvent to known concentrations.

  • HPLC System Setup: Set up the HPLC system with the appropriate column (e.g., C18), flow rate, and detector wavelength.

  • Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a known volume of the reference standard solution to determine its retention time and peak area. Subsequently, inject the sample solution.

  • Data Analysis: Integrate the peak areas of the main component and any impurities in the sample chromatogram. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.

Workflow for GC Purity Determination

Caption: Gas Chromatography (GC) workflow for purity analysis.

Step-by-Step GC Protocol:

  • Sample Preparation: Dissolve a known amount of the liquid crystal monomer sample in a volatile solvent.

  • GC System Setup: Install the appropriate GC column and set the carrier gas flow rate.

  • Temperature Programming: Program the oven temperature to ensure adequate separation of the components.

  • Injection: Inject a small volume of the prepared sample solution into the heated injection port.

  • Data Analysis: Identify the peaks corresponding to the monomer and impurities based on their retention times. Calculate the purity based on the relative peak areas.

Conclusion

The purity of liquid crystal monomers is a critical determinant of their performance and safety. A comprehensive approach to purity testing, employing a combination of chromatographic and thermal analysis techniques, is essential. The selection and use of appropriate, well-characterized reference standards, particularly Certified Reference Materials, are fundamental to achieving accurate and reliable results. By adhering to rigorous analytical protocols and understanding the principles behind each technique, researchers and developers can ensure the quality and integrity of their liquid crystal materials.

References

  • ACS Publications. (2025, July 3). Liquid Crystal Monomers as Emerging Contaminants: Contaminated Distribution, Environmental Behavior, Detection Technologies, and Future Challenges. Environment & Health. [Link]

  • PMC. (n.d.). Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks. [Link]

  • PNAS. (2019, December 9). Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust. [Link]

  • ResearchGate. (n.d.). A review of liquid crystal monomers: Environmental occurrence, degradation, toxicity, and human exposure of an emerging class of E-waste pollutants. [Link]

  • SpringerLink. (2022, August 15). Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. [Link]

  • Stone Technology. (2025, July 3). What are the production standards of a modern lcd display factory?[Link]

  • ASTM International. (2016, April 1). Liquid Crystal Polymers Molding and Extrusion Materials (LCP)1. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]

  • PubMed. (2024, June 10). Analysis of 78 trace liquid crystal monomers in air by gas chromatography coupled with triple quadrupole mass spectrometry. [Link]

  • PMC. (2019, January 31). HPLC methods for purity evaluation of man-made single-stranded RNAs. [Link]

  • MDPI. (2024, July 17). Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis. [Link]

  • GlobalSpec. (n.d.). Liquid Crystal Polymer | Products & Suppliers. [Link]

  • PMC. (2025, August 11). Liquid Crystal Monomers (LCMs) of Emerging Concern: Recent Progress and Challenges in Wastewater Treatment. [Link]

  • Society for Information Display. (n.d.). International Display Standards: Status & Agenda. [Link]

  • IOSR Journal of Engineering. (2013, May 15). Thermal Analysis of Liquid Crystal Mixtures. [Link]

  • ASTM International. (2021, December 6). C1720 Standard Test Methods for Determining Liquidus Temperature of Waste Glasses and Simulated Waste Glasses. [Link]

  • ResearchGate. (2026, February 3). Analysis of 78 trace liquid crystal monomers in air by gas chromatography coupled with triple quadrupole mass spectrometry | Request PDF. [Link]

  • iTeh Standards. (n.d.). ISO/TR 9241-311:2022 - Ergonomics Guidance for LCD Screens at. [Link]

  • Wikipedia. (n.d.). Liquid-crystal display. [Link]

  • LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]

  • CityUHK Scholars. (2026, February 15). Occurrence and Environmental Risk of Liquid Crystal Monomers - An Emerging Group of E-waste Pollutants Found in Municipal Wastewater. [Link]

  • Der Pharma Chemica. (2026, February 1). Developments in Gas Liquid Chromatography Using Liquid Crystals as Stationary Phases. [Link]

  • PMC. (n.d.). Liquid Crystals as Stationary Phases in Chromatography. [Link]

  • TÜV SÜD. (n.d.). Certification mark for LCD monitors. [Link]

  • ResearchGate. (n.d.).

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

[1] Executive Summary & Core Directive 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene is a poly-halogenated aromatic ether. For disposal purposes, it must be classified as Halogenated Organic Waste .

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene is a poly-halogenated aromatic ether. For disposal purposes, it must be classified as Halogenated Organic Waste .

Immediate Action Required:

  • DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless unavoidable during the experimental process.

  • DO NOT dispose of down the drain.

  • DO NOT mix with strong oxidizers or strong acids.

  • Segregate into dedicated "Halogenated Waste" streams to ensure compliance with EPA RCRA regulations and to prevent the formation of hazardous byproducts during incineration.

Chemical Profile & Hazard Identification

Understanding the molecular structure is critical for predicting reactivity during storage and disposal.

PropertyDescriptionDisposal Implication
Structure Aromatic ring with Ethoxy (-OEt), Fluoro (-F), Iodo (-I), and Methyl (-CH3) groups.High stability, but C-I bond is susceptible to photolysis (light degradation).
Halogen Content Contains Fluorine and Iodine.Mandatory: Must be incinerated in facilities equipped with scrubbers for HF and HI gases.
Reactivity Potential light sensitivity; stable to water.Store waste in opaque or amber containers to prevent iodine release.
Flammability Combustible Organic.[1]Classify as ignitable waste if in flammable solvent.
Toxicity Irritant (Skin/Eye); Potential Organotoxin.Handle with standard PPE (Nitrile gloves, safety glasses).

Relevant Hazard Codes (GHS):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H411: Toxic to aquatic life with long-lasting effects (Assumed for halogenated aromatics).[1]

Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Stabilization

Before transferring to a waste container, ensure the material is chemically stable.

  • Quenching: If the chemical is part of a reaction mixture (e.g., Lithiation or Grignard formation), quench any active species with saturated ammonium chloride (

    
    ) or water/alcohol mixture before placing in the waste drum.
    
  • pH Check: Ensure the waste solution is neutral (pH 6–8). Acidic halogenated waste can generate toxic vapors.

Phase 2: Waste Segregation (The "Halogen Rule")

This is the most critical step for cost control and safety.

  • Scenario A: Pure Solid/Liquid

    • Place the pure substance in a small, sealed glass vial.

    • Label clearly as "1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene".

    • Place the vial into a larger "Solid Hazardous Waste" drum or "Lab Pack."

  • Scenario B: Solution (Reaction Mother Liquor)

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Solvent Waste carboy.

    • If dissolved in Ethyl Acetate or Hexanes :

      • Preferred: Rotovap to remove non-halogenated solvents (dispose of these separately). Collect the residue as Solid Waste (Scenario A).

      • Alternative: If separation is impossible, the entire mixture defaults to Halogenated Waste . (Note: Adding halogens to non-halogenated waste upgrades the cost and hazard class of the entire container).

Phase 3: Container Selection & Labeling
  • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans due to potential corrosion from free iodine.

  • Labeling:

    • Primary Constituent: Halogenated Organic Solvents.

    • Specific Contaminant: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene (<5%).

    • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Oxidizer.

Decision Logic Visualization

The following diagram outlines the decision process for segregating this specific chemical stream.

DisposalFlow Start Waste Generation: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene StateCheck Physical State? Start->StateCheck Solid Solid / Pure Oil StateCheck->Solid Pure Solution Dissolved in Solvent StateCheck->Solution Mixture SolidWaste DISPOSAL A: Solid Hazardous Waste (Lab Pack) Solid->SolidWaste Pack in Vial SolventCheck Solvent Type? Solution->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv Yes NonHaloSolv Non-Halogenated (EtOAc, Hexane, MeOH) SolventCheck->NonHaloSolv No HaloWaste DISPOSAL B: Halogenated Solvent Waste (High Temp Incineration) HaloSolv->HaloWaste ActionEvap Can solvent be evaporated? NonHaloSolv->ActionEvap ActionEvap->SolidWaste Yes (Evaporate & Isolate) MixedWaste DISPOSAL C: Mixed Halogenated Waste (Treat as Halogenated) ActionEvap->MixedWaste No (Must Dispose as Liquid)

Figure 1: Decision matrix for segregating halogenated aromatic ether waste streams.

Regulatory & Compliance Data
Regulatory BodyClassification CodeDescription
EPA (RCRA) D001 (if flammable)If dissolved in flammable solvents.
EPA (RCRA) F002 (Solvent dependent)Only if mixed with listed solvents like Methylene Chloride.
DOT (Transport) UN 3077 or UN 3082 Environmentally hazardous substance, solid/liquid, n.o.s. (Organohalogen compound).[4]
Waste Code HALO-ORG Standard laboratory code for Halogenated Organics.

Why "Halogenated" Matters: Incineration of halogenated compounds (containing F, Cl, Br, I) produces acid gases (HF, HCl, HBr, HI). Facilities must use scrubbers to neutralize these emissions. Disposing of this chemical in a "Non-Halogenated" stream (which is often used for fuel blending) is illegal and dangerous, as standard boilers cannot handle the corrosive byproducts.

Emergency Procedures
  • Spill (< 100g): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the mixture contains oxidizers. Place in a sealed container labeled "Hazardous Waste - Debris."

  • Skin Contact: Wash immediately with soap and water.[2][3] The lipophilic nature of the ethoxy/methyl groups aids skin absorption; do not use solvent to wash skin.

  • Eye Contact: Rinse for 15 minutes.[3] Iodine compounds can be corrosive to corneal tissue.

References
  • National Institutes of Health (PubChem). 1-Ethyl-2-iodo-3-methylbenzene (Analogous Structure Safety Data). PubChem Compound Summary. Retrieved October 26, 2023. [Link]

  • University of Toronto. Standard Operating Procedure: Hazardous Waste Storage and Disposal. Environmental Health & Safety.[1][3][5][6][7] Retrieved October 26, 2023. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment (SSHE). Retrieved October 26, 2023. [Link]

Sources

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